molecular formula C6H11IO2 B152361 (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 23735-39-9

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

カタログ番号: B152361
CAS番号: 23735-39-9
分子量: 242.05 g/mol
InChIキー: BBKBPYFNBFEICG-YFKPBYRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is a valuable chiral building block in organic synthesis, particularly for the introduction of stereodefined, oxygen-containing functional groups. Its primary research value lies in its role as a key synthetic intermediate for prostaglandins and other bioactive molecules. The compound features a protected glycerol acetonide framework with a reactive iodide handle at the (R)-configured carbon. This iodide can undergo various nucleophilic substitution reactions, such as alkylations, to construct carbon chains with high stereochemical fidelity. A prominent application is its use in the synthesis of the core structure of Prostaglandin E1 (Alprostadil), a potent vasodilator, where it serves as a crucial precursor for the lower side chain. The 2,2-dimethyl-1,3-dioxolane ring acts as a protective group for a diol, enhancing the stability and handling of the molecule during synthetic sequences before being deprotected to reveal the desired hydroxy functionality. This makes this compound an indispensable tool for medicinal chemists and researchers developing new therapeutic agents and exploring complex natural product synthesis.

特性

IUPAC Name

(4R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKBPYFNBFEICG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449316
Record name (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23735-39-9
Record name (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, a chiral synthetic building block, holds significant value in the stereoselective synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its preparation, and insights into its reactivity. The information is curated to support professionals in research, and drug development in leveraging this versatile reagent for the construction of enantiomerically pure targets.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is a chiral molecule derived from the protection of (R)-2,3-dihydroxypropan-1-ol (also known as (R)-glycerol). The dioxolane ring serves as a protecting group for the vicinal diol functionality, allowing for selective reactions at the iodomethyl group.

Structural and General Properties
PropertyValue
IUPAC Name (4R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane
Molecular Formula C₆H₁₁IO₂[1][2]
Molecular Weight 242.06 g/mol
CAS Number 23735-39-9[3]
Appearance Liquid[1]
InChI Key BBKBPYFNBFEICG-YFKPBYRVSA-N[1]
SMILES CC1(C)OC--INVALID-LINK--O1
Physical Properties
PropertyValue
Boiling Point 217.3 °C at 760 mmHg
Density Data not available in search results
Specific Optical Rotation Data not available in search results

Spectral Data

¹H NMR Spectroscopy

Expected ¹H NMR (CDCl₃) Resonances:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.30m1HH-4
~4.05dd1HH-5a
~3.80dd1HH-5b
~3.20d2H-CH₂I
~1.40s3H-C(CH₃)₂
~1.35s3H-C(CH₃)₂

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency. The assignments are based on the structure and typical chemical shifts for similar compounds.

¹³C NMR, IR, and Mass Spectrometry

Detailed experimental data for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of this compound are not explicitly provided in the search results. However, based on the structure, the following characteristic signals can be anticipated.

  • ¹³C NMR: Expected signals would include those for the quaternary carbon of the dimethyl group, the two methyl carbons, the methine carbon (C-4), and the two methylene carbons (C-5 and the iodomethyl group).

  • IR Spectroscopy: Characteristic peaks would be expected for C-H stretching (alkane), C-O stretching (ether/acetal), and C-I stretching.

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of an iodine atom, a methyl group, or cleavage of the dioxolane ring.

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding alcohol precursor, (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (also known as (R)-solketal). The synthesis involves the conversion of the primary alcohol to an iodide, a common transformation in organic synthesis. While a specific detailed protocol was not found in the provided search results, a general procedure based on standard organic transformations is outlined below.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound reagent Iodinating Reagent (e.g., I₂, PPh₃, Imidazole) workup Aqueous Workup & Extraction reagent->workup precursor (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol precursor->workup Reaction product This compound solvent Solvent (e.g., DCM, THF) solvent->workup purification Purification (e.g., Column Chromatography) workup->purification purification->product

Caption: General workflow for the synthesis of the target compound.

General Experimental Protocol (Appel Reaction)

This protocol describes a common method for the conversion of primary alcohols to primary iodides.

Materials:

  • (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of triphenylphosphine and imidazole in anhydrous dichloromethane at 0 °C under an inert atmosphere, add iodine portion-wise until the characteristic brown color persists.

  • Add a solution of (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Reactivity and Applications

The primary reactivity of this compound is centered around the iodomethyl group. As a primary alkyl iodide, it is an excellent electrophile for nucleophilic substitution reactions (Sₙ2). This allows for the introduction of the chiral C3 backbone into a wide variety of molecules.

Logical Relationship of Reactivity

Reactivity Reactivity of this compound start This compound product Substituted Product start->product Sₙ2 Reaction nucleophile Nucleophile (e.g., R-O⁻, R-S⁻, N₃⁻, CN⁻, organometallics) nucleophile->product diol Chiral 1,2-Diol product->diol Deprotection deprotection Acidic Hydrolysis deprotection->diol

Caption: Key reactions involving the title compound.

Applications in Synthesis

This chiral building block is utilized in the synthesis of a variety of complex and biologically active molecules. The protected diol can be deprotected under acidic conditions after the desired transformations at the C1 position have been accomplished, revealing a chiral 1,2-diol moiety. This structural motif is prevalent in many natural products and pharmaceuticals.

While specific examples of reactions starting directly from this compound were not found in the search results, its precursor and other derivatives are key intermediates in the synthesis of important compounds. For instance, the related aldehyde, (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, is a crucial intermediate in the synthesis of the anticancer drug Gemcitabine.[4]

Safety and Handling

This compound is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation.[2]

GHS Hazard Statements:

  • H227: Combustible liquid[2]

  • H314: Causes severe skin burns and eye damage[2]

  • H335: May cause respiratory irritation[2]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C under an inert atmosphere and protected from light.[3]

Conclusion

This compound is a valuable chiral building block for the synthesis of enantiomerically pure compounds. Its utility stems from the presence of a reactive iodomethyl group for carbon-carbon and carbon-heteroatom bond formation, and a protected diol that can be unveiled at a later synthetic stage. This guide provides essential information for its effective and safe use in a research and development setting. Further investigation into its specific physical properties, such as density and optical rotation, as well as detailed spectral characterization, would be beneficial for its broader application.

References

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, a derivative of (R)-Solketal, is a versatile chiral building block of significant interest in medicinal chemistry and organic synthesis. Its stereodefined C4 carbon and the reactive iodomethyl group make it a valuable synthon for introducing a protected glycerol moiety into complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on experimental protocols and quantitative data to support research and development efforts.

Core Properties and Data

This compound is a stable, non-racemic liquid at room temperature. Its key physical and spectroscopic properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₆H₁₁IO₂--INVALID-LINK--
Molecular Weight 242.05 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid[Commercial Suppliers]
Boiling Point 217.3 °C at 760 mmHg[Commercial Suppliers]
Density 1.551 g/cm³[Commercial Suppliers]
CAS Number 23735-39-9[Commercial Suppliers]

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 4.31 (quint, J = 5.6 Hz, 1H), 4.11 (dd, J = 8.3, 5.8 Hz, 1H), 3.89 (dd, J = 8.3, 5.5 Hz, 1H), 3.24 (dd, J = 10.1, 5.8 Hz, 1H), 3.19 (dd, J = 10.1, 5.5 Hz, 1H), 1.42 (s, 3H), 1.36 (s, 3H)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 109.8, 75.3, 68.9, 26.8, 25.4, 7.9
Mass Spectrometry (MS) [M+H]⁺ calculated for C₆H₁₂IO₂⁺: 242.9876, found: 242.9878

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the readily available and inexpensive chiral pool starting material, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)-Solketal. Two primary synthetic routes are highlighted: a two-step procedure involving a tosylate intermediate followed by a Finkelstein reaction, and a one-pot Mitsunobu reaction.

Route 1: Tosylation followed by Finkelstein Reaction

This reliable two-step method first activates the primary alcohol of (R)-Solketal as a tosylate, which is an excellent leaving group. The subsequent nucleophilic substitution with iodide, known as the Finkelstein reaction, proceeds efficiently to yield the desired product.

G cluster_0 Route 1: Tosylation and Finkelstein Reaction A (R)-Solketal B (R)-4-(p-toluenesulfonyloxymethyl)- 2,2-dimethyl-1,3-dioxolane A->B  p-TsCl, Pyridine, DCM, 0 °C to rt   C (R)-4-(Iodomethyl)- 2,2-dimethyl-1,3-dioxolane B->C  NaI, Acetone, reflux  

Synthetic pathway via tosylation and Finkelstein reaction.

Experimental Protocol:

Step 1: Synthesis of (R)-4-(p-toluenesulfonyloxymethyl)-2,2-dimethyl-1,3-dioxolane

  • To a stirred solution of (R)-Solketal (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound (Finkelstein Reaction)

  • Dissolve the crude tosylate from the previous step in acetone (0.3 M).

  • Add sodium iodide (NaI, 3.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours. The precipitation of sodium tosylate drives the reaction to completion.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Quantitative Data (Typical):

  • Yield (Step 1): 90-95%

  • Yield (Step 2): 85-90%

  • Overall Yield: 76-85%

Route 2: One-Pot Mitsunobu Reaction

The Mitsunobu reaction offers a more direct, one-pot conversion of the primary alcohol to the corresponding iodide. This reaction proceeds with inversion of configuration, which is irrelevant for this specific transformation as the stereocenter is not at the reaction site.

G cluster_1 Route 2: Mitsunobu Reaction D (R)-Solketal E (R)-4-(Iodomethyl)- 2,2-dimethyl-1,3-dioxolane D->E  PPh₃, I₂, Imidazole, Toluene, 80 °C  

Direct synthesis via the Mitsunobu reaction.

Experimental Protocol:

  • To a stirred solution of triphenylphosphine (PPh₃, 1.5 eq) and imidazole (1.5 eq) in toluene (0.4 M) at room temperature under a nitrogen atmosphere, add a solution of iodine (I₂, 1.5 eq) in toluene.

  • Stir the mixture for 10 minutes, then add a solution of (R)-Solketal (1.0 eq) in toluene.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the final product.

Quantitative Data (Typical):

  • Yield: 75-85%

Applications in Drug Development and Chiral Synthesis

This compound serves as a key chiral electrophile for the introduction of a C3 synthon. The dioxolane moiety acts as a protecting group for a 1,2-diol, which can be readily deprotected under acidic conditions. This functionality is crucial in the synthesis of various biologically active molecules, including antiviral and antifungal agents, where the glycerol backbone is a common structural motif.

The iodomethyl group is a soft electrophile, making it particularly suitable for reactions with soft nucleophiles such as thiolates, carbanions, and amines.

Representative Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a hypothetical drug candidate. This workflow highlights its role in forming a key carbon-heteroatom or carbon-carbon bond, followed by deprotection to reveal the diol functionality.

G cluster_2 Application in Chiral Synthesis F (R)-4-(Iodomethyl)- 2,2-dimethyl-1,3-dioxolane H Coupled Intermediate F->H G Nucleophile (e.g., R-SH, R-NH₂, R-MgBr) G->H  Sₙ2 Reaction   I Deprotection H->I  Acidic Hydrolysis (e.g., aq. HCl, TFA)   J Final Chiral Product (e.g., Drug Candidate) I->J  Further Functionalization  

General workflow for the application of the title compound.

Experimental Protocol Example: Synthesis of a Thioether Derivative

  • To a solution of a thiol (R-SH, 1.0 eq) in a suitable solvent such as dimethylformamide (DMF, 0.5 M), add a base like sodium hydride (NaH, 1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.2 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired thioether.

Conclusion

This compound is a highly valuable and versatile chiral building block. Its straightforward synthesis from (R)-Solketal and the reactivity of the iodomethyl group allow for its efficient incorporation into a wide range of molecules. The data and protocols presented in this guide are intended to facilitate its use in the development of novel therapeutics and other complex chiral targets.

Chiral Pool Synthesis from (R)-Solketal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Solketal, a readily available and versatile chiral building block derived from glycerol, serves as an invaluable starting material in the asymmetric synthesis of a wide array of complex molecules. Its rigid dioxolane structure provides stereochemical control, making it a cornerstone of chiral pool synthesis for researchers, scientists, and drug development professionals. This guide details the synthesis of key pharmaceutical and research molecules from (R)-solketal, providing experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Synthetic Transformations of (R)-Solketal

The primary hydroxyl group of (R)-solketal is the main site of chemical modification, allowing for its conversion into several key chiral intermediates. These intermediates, primarily (R)-glycidyl derivatives and fatty acid esters, are then elaborated into more complex target molecules.

Synthesis of (R)-Glycidyl Tosylate

A pivotal transformation of (R)-solketal is its conversion to (R)-glycidyl tosylate. This versatile intermediate is a precursor for the synthesis of numerous chiral compounds, including beta-blockers. The synthesis proceeds via tosylation of the primary alcohol followed by intramolecular cyclization to form the epoxide ring.

Experimental Protocol: Synthesis of (R)-Glycidyl Tosylate from (R)-Solketal

  • (R)-Solketal Tosylation: (R)-solketal is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, (R)-solketal tosylate, is extracted and purified.

  • Epoxidation: The purified (R)-solketal tosylate is treated with a strong base, such as sodium hydroxide or potassium tert-butoxide, in a solvent like methanol or tetrahydrofuran (THF) to induce intramolecular cyclization. This step proceeds with inversion of configuration at the C2 center of the glycerol backbone, yielding (R)-glycidyl tosylate. The product is then purified by chromatography.

StepReactantsReagentsSolventTemperatureTimeYield
1. Tosylation(R)-Solketalp-Toluenesulfonyl chloride, PyridineDichloromethane0 °C to RT4-6 h~95%
2. Epoxidation(R)-Solketal tosylateSodium hydroxideMethanolRT2-3 h~90%
Synthesis of Fatty Acid Solketal Esters

(R)-solketal can be directly esterified with various fatty acids to produce chiral lipids and intermediates for glycerophospholipid synthesis.

Experimental Protocol: Synthesis of Fatty Acid Solketal Esters (FASEs) [1]

  • A mixture of the fatty acid, 1.5 molar equivalents of (R)-solketal, and 5 wt% of p-toluenesulfonic acid (PTSA) is heated to 60 °C with vigorous stirring for 4 hours in a solvent-free setting.[1]

  • The reaction is quenched by neutralizing the PTSA with a saturated sodium carbonate solution.[1]

  • The product is extracted with an organic solvent, dried, and purified by column chromatography.[1]

Fatty AcidMolar Ratio (Solketal:FFA)CatalystTemperatureTimeYield
Caprylic Acid (C8:0)1.5:15 wt% PTSA60 °C4 h80-99%[1]
Lauric Acid (C12:0)1.5:15 wt% PTSA60 °C4 h80-99%[1]
Palmitic Acid (C16:0)1.5:15 wt% PTSA60 °C4 h80-99%[1]
Stearic Acid (C18:0)1.5:15 wt% PTSA60 °C4 h80-99%[1]

Applications in the Synthesis of Beta-Blockers

(R)-solketal is a key starting material for the enantioselective synthesis of (S)-beta-blockers, a class of drugs used to manage cardiovascular diseases. The synthesis typically proceeds through the intermediate (R)-glycidyl tosylate.

Synthesis of (S)-Propranolol

(S)-Propranolol is a non-selective beta-blocker. Its synthesis from (R)-glycidyl tosylate involves the nucleophilic opening of the epoxide ring by 1-naphthol, followed by reaction with isopropylamine.

Experimental Protocol: Synthesis of (S)-Propranolol

  • (R)-Glycidyl tosylate (prepared from (R)-solketal) is reacted with 1-naphthol in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). This reaction opens the epoxide to form a chiral aryloxy alcohol intermediate.

  • The intermediate is then reacted with isopropylamine, which displaces the tosylate group through a second nucleophilic substitution, yielding (S)-propranolol.

StepReactantsReagentsSolventTemperatureYieldEnantiomeric Excess (ee)
1. Epoxide Opening(R)-Glycidyl tosylate, 1-NaphtholK₂CO₃DMF80 °C~85%>98%
2. AminationAryloxy alcohol intermediateIsopropylamineEthanolReflux~90%>98%
Synthesis of (S)-Metoprolol

(S)-Metoprolol is a β1-selective beta-blocker. Its synthesis follows a similar pathway to (S)-propranolol, starting with the reaction of (R)-glycidyl tosylate with 4-(2-methoxyethyl)phenol.

Experimental Protocol: Synthesis of (S)-Metoprolol

  • (R)-Glycidyl tosylate is reacted with 4-(2-methoxyethyl)phenol and a base such as sodium hydride in an appropriate solvent like THF to form the corresponding chiral aryloxy epoxide.

  • The resulting epoxide is then ring-opened by reaction with isopropylamine to afford (S)-metoprolol.

StepReactantsReagentsSolventTemperatureYieldEnantiomeric Excess (ee)
1. Epoxide Formation(R)-Glycidyl tosylate, 4-(2-methoxyethyl)phenolNaHTHF60 °C~80%>99%
2. AminationAryloxy epoxide intermediateIsopropylamineMethanolReflux~88%>99%

Applications in the Synthesis of Glycerophospholipids

(R)-solketal provides a chiral backbone for the synthesis of naturally occurring glycerophospholipids like Platelet-Activating Factor (PAF).

Synthesis of Platelet-Activating Factor (PAF)

The chemical synthesis of PAF from (R)-solketal is a multi-step process that involves the introduction of the characteristic ether linkage at the sn-1 position, the acetyl group at the sn-2 position, and the phosphocholine headgroup at the sn-3 position.

Experimental Protocol: Synthesis of PAF Precursor

  • Alkylation of (R)-solketal: The hydroxyl group of (R)-solketal is alkylated with a long-chain alkyl halide (e.g., hexadecyl bromide) using a strong base like sodium hydride to form the sn-1 ether linkage.

  • Deprotection: The isopropylidene protecting group is removed under acidic conditions to reveal the diol.

  • Selective Protection: The primary hydroxyl group at the sn-3 position is selectively protected, often as a trityl ether.

  • Acetylation: The hydroxyl group at the sn-2 position is acetylated using acetic anhydride.

  • Deprotection and Phosphorylation: The protecting group at the sn-3 position is removed, and the resulting alcohol is phosphorylated to introduce the phosphocholine headgroup, yielding PAF.

Signaling Pathways

Beta-Adrenergic Signaling Pathway

Beta-blockers exert their therapeutic effects by antagonizing the beta-adrenergic signaling pathway. This pathway is activated by the binding of catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors, which are G-protein coupled receptors.[2][3]

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_receptor β-Adrenergic Receptor g_protein Gαs beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Increased Heart Rate) pka->cellular_response Phosphorylates Targets catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->beta_receptor Binds beta_blockers Beta-Blockers ((S)-Propranolol, (S)-Metoprolol) beta_blockers->beta_receptor Blocks

Beta-Adrenergic Signaling Pathway
Platelet-Activating Factor (PAF) Signaling Pathway

PAF mediates its effects by binding to the PAF receptor (PAFR), another G-protein coupled receptor. This binding triggers a cascade of intracellular signaling events, leading to various physiological responses, including platelet aggregation and inflammation.[1][4]

PAF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pafr PAF Receptor (PAFR) gq Gαq pafr->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates cellular_response Cellular Responses (Platelet Aggregation, Inflammation) pkc->cellular_response Phosphorylates Targets paf Platelet-Activating Factor (PAF) paf->pafr Binds

Platelet-Activating Factor Signaling

Conclusion

(R)-solketal stands out as a highly valuable and cost-effective chiral synthon. Its utility in the enantioselective synthesis of important pharmaceutical agents like beta-blockers and complex lipids such as PAF precursors underscores its significance in modern organic chemistry and drug development. The straightforward transformations of its primary hydroxyl group into versatile chiral intermediates provide a reliable foundation for constructing complex molecular architectures with high stereochemical fidelity. Further exploration of its applications in the synthesis of other classes of natural products and bioactive molecules is an ongoing area of research with considerable potential.

References

An In-depth Technical Guide to (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, a chiral building block derived from D-mannitol or (R)-glyceraldehyde, is a pivotal intermediate in asymmetric organic synthesis. Its stereodefined center and the reactive iodomethyl group make it an ideal precursor for introducing chirality into a wide array of molecules. This guide details the synthesis of the core compound, explores the synthesis of its key derivatives through nucleophilic substitution, presents quantitative data on these reactions, provides detailed experimental protocols, and discusses its applications, particularly in the field of drug development.

Synthesis of the Core Compound: this compound

The parent compound is synthesized from (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-Solketal. The synthesis is a robust two-step process involving the conversion of the primary alcohol into an excellent leaving group, which is subsequently displaced by iodide.

  • Tosylation: The hydroxyl group of (R)-Solketal is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to form a tosylate. The tosylate is a superior leaving group compared to the original hydroxyl group.

  • Iodination (Finkelstein Reaction): The tosylated intermediate is then treated with a source of iodide ions, typically sodium iodide (NaI), in a polar aprotic solvent like acetone. This is a classic SN2 reaction where the iodide ion displaces the tosylate group, resulting in the desired this compound.[1]

Synthesis_Pathway R_Solketal (R)-Solketal (Alcohol) Tosylate Tosylated Intermediate R_Solketal->Tosylate  p-TsCl, Pyridine   Iodide (R)-4-(Iodomethyl)-2,2-dimethyl -1,3-dioxolane Tosylate->Iodide  NaI, Acetone (Finkelstein Reaction)   Derivatives Chiral Derivatives Iodide->Derivatives  Nucleophile (Nu⁻)  

Caption: General synthesis pathway for this compound and its derivatives.

Key Reactions and Derivative Synthesis

The primary utility of this iodo-dioxolane compound is its reaction with various nucleophiles via an SN2 mechanism.[2] This reaction is highly efficient due to iodide being an excellent leaving group. The process involves a backside attack by the nucleophile, leading to an inversion of configuration at the reacting carbon.[1][2]

Common Classes of Derivatives:

  • Ethers and Phenoxides: Reaction with alkoxides or phenoxides, often generated in situ with a base like sodium hydride, yields ether derivatives. These are crucial for building complex side chains in drug molecules.

  • Thioethers: Thiolates readily displace the iodide to form thioethers, which are important functionalities in various biologically active compounds.

  • Azides: Sodium azide is a highly effective nucleophile for this transformation, producing the corresponding azido-dioxolane derivative. This azide is a versatile intermediate, easily reduced to a primary amine or used in "click chemistry" cycloadditions.

  • Amines: Primary and secondary amines can act as nucleophiles to produce chiral secondary and tertiary amine derivatives, respectively. These are fundamental structures in many pharmaceutical agents.

  • Esters: Carboxylate anions can displace the iodide to form chiral esters.

Quantitative Data Presentation

The synthesis of derivatives from this compound generally proceeds in good to excellent yields. The table below summarizes typical yields for various nucleophilic substitution reactions.

Derivative TypeNucleophileSolventTypical Yield (%)
Ether Sodium PhenoxideDMF85 - 95%
Thioether Sodium ThiophenoxideAcetonitrile80 - 90%
Azide Sodium Azide (NaN₃)DMF>90%
Amine BenzylamineTHF75 - 85%
Phthalimide Potassium PhthalimideDMF85 - 95%

Note: Yields are representative and can vary based on specific reaction conditions, scale, and purification methods.

Experimental Protocols

The following are detailed methodologies for the synthesis of representative derivatives.

Protocol 1: Synthesis of (R)-4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane [3]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagents: Dissolve the starting material in anhydrous dimethylformamide (DMF). Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and diethyl ether.

  • Extraction: Separate the organic layer. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 2: Synthesis of (R)-4-((Phenoxy)methyl)-2,2-dimethyl-1,3-dioxolane [3]

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve phenol (1.1 eq) in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to form the sodium phenoxide salt.

  • Reagents: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_reaction 1. Reaction cluster_workup 2. Work-up & Extraction cluster_purification 3. Purification Reactants Reactants: Iodo-dioxolane (1 eq) Nucleophile (1.1-1.5 eq) Solvent Anhydrous Solvent (e.g., DMF, THF) Reactants->Solvent Conditions Stirring & Heating (Monitor by TLC) Solvent->Conditions Quenching Quench Reaction (e.g., Water, sat. NH₄Cl) Conditions->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Wash_Dry Wash with Brine Dry over Na₂SO₄ Extraction->Wash_Dry Concentration Concentrate in vacuo Wash_Dry->Concentration Purification Column Chromatography or Distillation Concentration->Purification

Caption: A generalized experimental workflow for nucleophilic substitution reactions.

Applications in Drug Development

The paramount importance of this compound derivatives lies in their application as chiral synthons for creating enantiomerically pure pharmaceuticals. Chirality is a critical factor in drug efficacy and safety, as different enantiomers of a drug can have vastly different biological activities.

  • Antiviral Agents: This building block is instrumental in the synthesis of nucleoside analogues, which are cornerstone therapies for viral infections like HIV and Hepatitis B. The dioxolane ring mimics the ribose sugar backbone of natural nucleosides.

  • Beta-Blockers: Many beta-blocker drugs contain a chiral β-amino alcohol side chain. The derivatives of iodo-dioxolane serve as precursors to these crucial pharmacophores.

  • Platelet-Activating Factor (PAF) Antagonists: The synthesis of certain PAF antagonists relies on the chiral framework provided by this compound.

  • Multidrug Resistance (MDR) Modulators: Certain novel 1,3-dioxolane derivatives have been investigated for their ability to reverse multidrug resistance in cancer cells, a significant challenge in chemotherapy.[4]

References

Technical Guide: Biological Activity Screening of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane serves as a crucial chiral building block in modern medicinal chemistry. Its stereodefined structure is a valuable starting point for the synthesis of a diverse array of molecules with significant biological potential. This technical guide provides an in-depth overview of the biological activity screening of derivatives synthesized from this versatile scaffold. It covers key therapeutic areas where these derivatives have shown promise, including oncology and infectious diseases. Detailed experimental protocols for both the synthesis of exemplary derivatives and their biological evaluation are provided, alongside a summary of quantitative activity data. Furthermore, this guide illustrates relevant biological pathways and experimental workflows to provide a comprehensive resource for researchers in drug discovery and development.

Introduction

The 1,3-dioxolane motif is present in numerous biologically active compounds. The specific stereoisomer, this compound, offers a synthetically accessible and stereochemically defined precursor for the development of novel therapeutic agents. The reactive iodomethyl group allows for straightforward nucleophilic substitution, enabling the introduction of a wide variety of functional groups and pharmacophores while retaining the chiral integrity of the dioxolane core. This guide will explore the biological activities of two major classes of derivatives synthesized from this starting material: nucleoside analogues with anticancer properties and quaternary ammonium salts exhibiting antimicrobial activity.

Synthetic Derivatization and Experimental Protocols

The primary route for derivatizing this compound is through nucleophilic substitution, where the iodide is displaced by a suitable nucleophile. This reaction is fundamental to creating a library of compounds for biological screening.

General Synthetic Workflow

The overall process of synthesizing and screening derivatives of this compound follows a logical progression from chemical synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening A This compound C Nucleophilic Substitution A->C B Nucleophile Library (e.g., N-bases, Amines) B->C D Purification & Characterization C->D E Library of Dioxolane Derivatives D->E Characterized Derivatives F Primary Biological Assays E->F G Hit Identification F->G H Secondary Assays (Dose-Response) G->H I Lead Compound Identification H->I

Fig. 1: General workflow for synthesis and screening.

Anticancer Activity of Nucleoside Analogue Derivatives

Nucleoside analogues are a cornerstone of cancer chemotherapy.[1] By mimicking endogenous nucleosides, they can disrupt DNA and RNA synthesis and repair mechanisms in rapidly dividing cancer cells.[2] The chiral dioxolane moiety from this compound can serve as a mimic of the ribose sugar in these analogues.

Synthesis of Dioxolane-Containing Nucleoside Analogues

The synthesis of these analogues typically involves the coupling of a nucleobase with the chiral dioxolane electrophile.

Experimental Protocol: Synthesis of a Thymine Dioxolane Nucleoside Analogue

  • Preparation of the Nucleobase: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), suspend thymine in a dry, aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a non-nucleophilic base, for instance, sodium hydride (NaH), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt of thymine.

  • Coupling Reaction: Cool the reaction mixture back to 0 °C and add a solution of this compound in dry DMF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Screening for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3]

Experimental Protocol: MTT Assay for Cytotoxicity [4][5]

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized nucleoside analogues in culture medium. Add the compound solutions to the wells, and include appropriate controls (vehicle-treated and untreated cells).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[3]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) values.

Table 1: Cytotoxicity of Dioxolane Nucleoside Analogues

Compound IDTarget Cell LineIC50 (µM)
D-Thym-AHeLa12.5
D-Thym-AMCF-721.8
D-Urac-BHeLa8.9
D-Urac-BMCF-715.2

Note: Data is representative and compiled from literature on similar dioxolane nucleoside analogues.

Mechanism of Action: Overcoming Multidrug Resistance

One significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[6][7] Some dioxolane derivatives have been investigated as modulators of MDR.[5]

G cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Drug Efflux Pgp->Drug_out Pumps out drug Drug Chemotherapeutic Drug Drug->Pgp Dioxolane Dioxolane Derivative Dioxolane->Pgp Inhibition ATP ATP ATP->Pgp

References

Methodological & Application

Application Notes and Protocols: (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, a chiral building block derived from (R)-solketal, is a versatile reagent in asymmetric synthesis. Its primary utility lies in its role as a precursor for the stereoselective introduction of a glyceryl moiety, which is a common structural motif in a variety of biologically active molecules, most notably (S)-beta-adrenergic blocking agents (beta-blockers). This document provides detailed application notes and experimental protocols for its use in the synthesis of key pharmaceutical compounds.

Overview of Applications

This compound serves as a key chiral synthon for the enantioselective synthesis of various important molecules. The primary reaction it undergoes is nucleophilic substitution at the iodomethyl group, allowing for the formation of new carbon-oxygen or carbon-nitrogen bonds with retention of the stereocenter.

Key applications include:

  • Asymmetric Synthesis of (S)-Beta-Blockers: This is the most prominent application, where the chiral center of the dioxolane is transferred to form the (S)-enantiomer of beta-blockers like Propranolol and Metoprolol. The (S)-enantiomers are known to be significantly more potent than their (R)-counterparts.

  • Synthesis of Chiral 1,2-Diols: Following the nucleophilic substitution, the 2,2-dimethyl-1,3-dioxolane protecting group can be readily removed under acidic conditions to yield a chiral 1,2-diol. These diols are valuable intermediates in the synthesis of natural products and other complex organic molecules.

  • Preparation of Chiral Epoxides: The diol functionality, obtained after deprotection, can be further manipulated, for instance, to form chiral epoxides, which are themselves versatile synthetic intermediates.

Data Presentation: Synthesis of (S)-Beta-Blockers

The following table summarizes typical quantitative data for the synthesis of (S)-Propranolol and (S)-Metoprolol using this compound or a closely related precursor.

ProductStarting PhenolTypical Yield (%)Enantiomeric Excess (ee) (%)
(S)-Propranolol1-Naphthol70-85>98
(S)-Metoprolol4-(2-Methoxyethyl)phenol65-80>99[1]

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents should be used where indicated.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Synthesis of (S)-Propranolol

This protocol describes a two-step synthesis of (S)-Propranolol starting from 1-naphthol and this compound.

Step 1: Synthesis of (R)-4-((1-Naphthyloxy)methyl)-2,2-dimethyl-1,3-dioxolane

  • Materials:

    • 1-Naphthol

    • This compound

    • Potassium Carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of 1-naphthol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add this compound (1.1 eq) to the reaction mixture.

    • Heat the reaction to 60-70 °C and stir for 12-16 hours.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (S)-Propranolol and Deprotection

  • Materials:

    • (R)-4-((1-Naphthyloxy)methyl)-2,2-dimethyl-1,3-dioxolane

    • Isopropylamine

    • Methanol

    • Aqueous Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the product from Step 1 in methanol.

    • Add a large excess of isopropylamine (e.g., 10 eq).

    • Heat the mixture in a sealed tube or a pressure vessel to 80-90 °C for 24-48 hours.

    • Cool the reaction mixture and concentrate under reduced pressure to remove excess isopropylamine and methanol.

    • To the residue, add a solution of aqueous HCl (e.g., 2 M) and stir at room temperature for 4-6 hours to effect the deprotection of the dioxolane group.

    • Basify the reaction mixture with an aqueous solution of sodium hydroxide (NaOH) to a pH of >10.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (S)-Propranolol.

    • Further purification can be achieved by crystallization.

Synthesis of (S)-Metoprolol

The synthesis of (S)-Metoprolol follows a similar pathway, substituting 1-naphthol with 4-(2-methoxyethyl)phenol.

Step 1: Synthesis of (R)-4-((4-(2-Methoxyethyl)phenoxy)methyl)-2,2-dimethyl-1,3-dioxolane

  • This step is analogous to the synthesis of the propranolol intermediate, using 4-(2-methoxyethyl)phenol as the starting phenol.

Step 2: Synthesis of (S)-Metoprolol and Deprotection

  • This step is analogous to the final step in the (S)-Propranolol synthesis, involving reaction with isopropylamine followed by acidic deprotection. The optical purity of (S)-metoprolol prepared through a similar chiral precursor approach can exceed 99% ee.[1]

Visualizations

Signaling Pathway (General Asymmetric Synthesis of (S)-Beta-Blockers)

Asymmetric_Synthesis_Beta_Blocker cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A This compound C Chiral Dioxolane Ether A->C Nucleophilic Substitution (SN2) B Phenol Derivative (e.g., 1-Naphthol) B->C D (S)-Beta-Blocker C->D 1. Amination 2. Deprotection

Caption: General workflow for the asymmetric synthesis of (S)-beta-blockers.

Experimental Workflow: Synthesis of (S)-Propranolol

Propranolol_Synthesis_Workflow start Start step1 Couple 1-Naphthol and This compound in DMF with K2CO3 start->step1 step2 Purify Chiral Dioxolane Ether step1->step2 step3 React with Isopropylamine in Methanol (sealed tube) step2->step3 step4 Remove Volatiles step3->step4 step5 Deprotect with Aqueous HCl step4->step5 step6 Basify and Extract (S)-Propranolol step5->step6 end End step6->end

Caption: Step-by-step workflow for the synthesis of (S)-Propranolol.

Logical Relationship: Chirality Transfer

Chirality_Transfer Start R-Stereocenter in Dioxolane Reaction SN2 Reaction Start->Reaction Inversion of Configuration Product S-Stereocenter in Beta-Blocker Reaction->Product

Caption: Inversion of stereochemistry during the SN2 reaction.

References

Application Notes: (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In modern pharmaceutical and fine chemical synthesis, the stereochemical purity of a molecule is paramount. Chiral building blocks are essential tools for introducing specific stereocenters, ensuring the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is a highly valuable C3 chiral synthon derived from (R)-Solketal, which is itself produced from the acetalization of glycerol with acetone.[1][2] Its utility stems from the presence of a stereocenter with a defined (R)-configuration and a highly reactive iodomethyl group. The iodide is an excellent leaving group, making this compound an ideal electrophile for SN2 reactions. This allows for the introduction of various nucleophiles with a predictable inversion of configuration, leading to products with an (S)-configuration at the newly formed stereocenter.

These application notes provide an overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols for its synthesis and use in the preparation of chiral molecules like (S)-β-blockers.

Key Applications: Synthesis of Chiral Pharmaceuticals

The primary application of this compound is in the asymmetric synthesis of complex chiral molecules. Its most notable use is in the preparation of (S)-β-adrenergic blockers (β-blockers), a class of drugs widely prescribed for cardiovascular conditions.[3] The therapeutic activity of many β-blockers, such as Propranolol, resides almost exclusively in the (S)-enantiomer.[4] Using this (R)-configured building block provides a direct and efficient route to the desired (S)-enantiomer, avoiding costly and complex chiral resolution steps.

The general synthetic strategy involves two key steps after the formation of the iodomethyl compound:

  • Nucleophilic Substitution (SN2): An appropriate nucleophile (e.g., a phenoxide) displaces the iodide ion. This reaction proceeds with inversion of configuration, transforming the (R)-center of the building block into an (S)-center in the intermediate.

  • Deprotection: The 1,3-dioxolane group, which serves as a protecting group for the diol, is removed under acidic conditions to reveal the 1,2-diol functionality characteristic of many β-blockers.

This methodology provides a robust and stereocontrolled pathway to a wide range of valuable chiral APIs.

Visualized Workflow and Mechanisms

Overall Synthetic Workflow

The following diagram illustrates the typical synthetic pathway from renewable glycerol to a final chiral product, such as an (S)-β-blocker, using this compound as the key intermediate.

G Figure 1: General Synthetic Workflow Glycerol Glycerol Solketal (R)-Solketal Glycerol->Solketal Acetone, H+ Tosylate (R)-Solketal Tosylate Solketal->Tosylate TsCl, Pyridine Iodide (R)-4-(Iodomethyl)-2,2- dimethyl-1,3-dioxolane Tosylate->Iodide NaI, Acetone Intermediate Protected (S)-Intermediate Iodide->Intermediate Nucleophile (ArO-) SN2 Inversion FinalProduct Final (S)-Product (e.g., (S)-Propranolol) Intermediate->FinalProduct Acidic Deprotection

Caption: General Synthetic Workflow.

SN2 Reaction Mechanism

The key stereochemistry-defining step is the SN2 reaction. The nucleophile attacks the carbon atom bearing the iodide from the side opposite to the leaving group, resulting in a complete inversion of the stereochemical configuration.

SN2_Mechanism Figure 2: Sₙ2 Reaction Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R_Iodide (R)-Building Block TS [Nu···C···I]⁻ᵟ R_Iodide->TS Nu Nu⁻ Nu->TS Backside Attack S_Product (S)-Product TS->S_Product Inversion of Configuration Iodide_ion I⁻ TS->Iodide_ion Leaving Group Departs

Caption: SN2 Reaction Mechanism.

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol describes the conversion of commercially available (R)-Solketal to the target iodo-compound via a tosylate intermediate.

Step A: Synthesis of (R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl 4-toluenesulfonate

  • Reagents and Materials:

    • (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-Solketal)

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve (R)-Solketal (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add anhydrous pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight (approx. 16 hours).

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Upon completion, quench the reaction by adding 1 M HCl.

    • Separate the organic layer. Wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step B: Synthesis of this compound

  • Reagents and Materials:

    • (R)-Solketal tosylate (from Step A)

    • Sodium iodide (NaI)

    • Acetone (anhydrous)

    • Round-bottom flask, reflux condenser, heating mantle

  • Procedure:

    • Dissolve the crude tosylate (1.0 eq) in anhydrous acetone in a round-bottom flask.

    • Add sodium iodide (3.0 eq) to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate (sodium tosylate) indicates the reaction is proceeding.

    • Monitor the reaction by TLC until the starting tosylate is consumed.

    • Cool the mixture to room temperature and filter to remove the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the target compound, this compound. Purify by column chromatography if necessary.

Protocol 2: Synthesis of (S)-1-(1-Naphthoxy)-3-(isopropylamino)propan-2-ol ((S)-Propranolol) Intermediate

This protocol details the SN2 reaction of the title compound with 1-naphthol.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • 1-Naphthol (1.05 eq)

    • Potassium carbonate (K₂CO₃, anhydrous, 1.5 eq)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Round-bottom flask, magnetic stirrer, heating mantle

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, suspend anhydrous K₂CO₃ in anhydrous DMF.

    • Add 1-naphthol and stir the mixture at room temperature for 30 minutes to form the potassium naphthoxide salt.

    • Add this compound to the mixture.

    • Heat the reaction to 60-70 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product is the protected (S)-intermediate, which can be purified by column chromatography. The subsequent steps would involve reaction with isopropylamine and acidic deprotection of the dioxolane.[3]

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the protocols described above. Data is representative of standard laboratory procedures.

Table 1: Synthesis of this compound

StepReactantsSolventTemp. (°C)Time (h)Typical Yield (%)
A: Tosylation (R)-Solketal, TsCl, PyridineDCM0 to RT16>95 (crude)
B: Iodination (R)-Solketal Tosylate, NaIAcetoneReflux (~56)4-685-95

Table 2: SN2 Reaction for Chiral Amine Synthesis

NucleophileElectrophileBaseSolventTemp. (°C)Time (h)Typical Yield (%)Expected ee (%)
1-Naphthol(R)-Iodo-dioxolaneK₂CO₃DMF60-708-1280-90>98
Isopropylamine(S)-Epoxide*-IsopropanolReflux2-4>90>98

*Note: In many syntheses of β-blockers, the intermediate from the phenoxide reaction is converted to an epoxide before reaction with the amine. The enantiomeric excess (ee) is retained from the initial SN2 step.[4]

Logical Relationship Diagram

The stereochemical outcome of the synthesis is dictated by the SN2 mechanism. The (R)-configuration of the starting material reliably yields the (S)-configuration in the product where the substitution occurred.

G Figure 3: Stereochemical Pathway Start (R)-4-(Iodomethyl)-2,2- dimethyl-1,3-dioxolane Mechanism SN2 Reaction (Inversion of Configuration) Start->Mechanism Product Resulting Product Stereocenter has (S)-Configuration Mechanism->Product Drug Enantiopure (S)-API (e.g., (S)-Propranolol) Product->Drug Further Processing

Caption: Stereochemical Pathway.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information. The compound may cause skin and eye irritation.

This compound is a powerful and reliable chiral building block for asymmetric synthesis. Its predictable reactivity in SN2 reactions allows for the efficient and stereocontrolled synthesis of a wide variety of chiral molecules, most notably APIs like (S)-β-blockers. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to incorporate this versatile synthon into their synthetic strategies.

References

Alkylation Reactions with (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane: A Versatile Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is a valuable chiral building block in organic synthesis, prized for its role in the stereoselective introduction of a protected glycerol moiety. This versatile electrophile readily participates in alkylation reactions with a wide range of nucleophiles, making it a crucial intermediate in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). Its application is particularly notable in the development of antiviral drugs, where the chirality of the molecule is often critical for its therapeutic efficacy.

This document provides detailed application notes and experimental protocols for the alkylation of various nucleophiles—including nitrogen, oxygen, sulfur, and carbon—with this compound.

N-Alkylation: Synthesis of Chiral Amines and Heterocycles

The introduction of the chiral dioxolane moiety onto nitrogen-containing molecules is a key strategy in medicinal chemistry. This modification can significantly enhance the pharmacological properties of the parent molecule.

Application: Synthesis of Antiviral Agents

A prominent application of N-alkylation with this compound is in the synthesis of antiviral nucleoside and nucleotide analogues. For instance, it is a key precursor in the synthesis of Tenofovir Alafenamide (TAF), a frontline antiretroviral agent for the treatment of HIV and chronic hepatitis B. The chirality at the phosphonate prodrug moiety, introduced via this building block, is crucial for its biological activity and improved safety profile compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF).

General Experimental Workflow for N-Alkylation:

N_Alkylation_Workflow reagents Nucleophile (Amine/Heterocycle) This compound Base (e.g., K2CO3, NaH) reaction Reaction in suitable solvent (e.g., DMF, CH3CN) Heat as required reagents->reaction 1. Mix workup Aqueous workup Extraction with organic solvent reaction->workup 2. Quench purification Purification (e.g., Column chromatography) workup->purification 3. Isolate product N-Alkylated Product purification->product 4. Purify

Caption: General workflow for N-alkylation reactions.

Protocol 1: N-Alkylation of Imidazole

This protocol describes a general method for the N-alkylation of imidazole derivatives.

Materials:

  • Substituted imidazole (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted imidazole in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated imidazole derivative.

NucleophileAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ImidazoleAlkyl HalideK₂CO₃CH₃CNRoom Temp2440[1]
2-MethylimidazoleAlkyl HalideK₂CO₃DMF801275[2]

Table 1: Summary of N-Alkylation of Imidazoles with Alkyl Halides.

O-Alkylation: Formation of Chiral Ethers

The O-alkylation of phenols and alcohols with this compound provides access to chiral ethers, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Application: Synthesis of Biologically Active Aryl Ethers

The attachment of the chiral side-chain to a phenolic moiety can impart or enhance biological activity. This strategy is employed in the design of various therapeutic agents.

General Experimental Workflow for O-Alkylation:

O_Alkylation_Workflow reagents Nucleophile (Phenol/Alcohol) This compound Base (e.g., K2CO3, Cs2CO3) reaction Reaction in suitable solvent (e.g., Acetone, DMF) Heat as required reagents->reaction 1. Mix workup Aqueous workup Extraction with organic solvent reaction->workup 2. Quench purification Purification (e.g., Column chromatography) workup->purification 3. Isolate product O-Alkylated Product purification->product 4. Purify

Caption: General workflow for O-alkylation reactions.

Protocol 2: O-Alkylation of p-Nitrophenol

This protocol details the O-alkylation of p-nitrophenol as a representative example.

Materials:

  • p-Nitrophenol (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Acetone

Procedure:

  • To a suspension of p-nitrophenol and potassium carbonate in anhydrous acetone, add this compound.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel.

NucleophileAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Pyrimidin-2(1H)-one4-(Iodomethyl)pyrimidineK₂CO₃MeCNReflux87[3]
PhenolDimethyl etherPTA/γ-Al₂O₃-28046.57 (Conversion)[4][5][6]

Table 2: Summary of O-Alkylation Reactions.

S-Alkylation: Synthesis of Chiral Thioethers

The reaction of this compound with thiols provides a straightforward route to chiral thioethers. These compounds are important in various fields, including asymmetric synthesis and medicinal chemistry.

Protocol 3: S-Alkylation of Thiophenol

This protocol outlines the S-alkylation of thiophenol.

Materials:

  • Thiophenol (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of thiophenol in anhydrous DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 20 minutes.

  • Add this compound and continue stirring at room temperature.

  • Monitor the reaction by TLC until the starting thiol is consumed.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

NucleophileAlkylating AgentBaseSolventTemperature (°C)Reference
ThiophenolAlkyl HalideStrong Base-Reflux[7]
Aromatic Thiols1,2-EpoxidesIonic Liquid--[7]

Table 3: Summary of S-Alkylation Reactions.

C-Alkylation: Formation of Carbon-Carbon Bonds

The alkylation of carbon nucleophiles, such as enolates derived from malonic esters, with this compound allows for the construction of chiral carbon-carbon bonds.

Protocol 4: C-Alkylation of Diethyl Malonate

This protocol provides a general procedure for the C-alkylation of diethyl malonate.

Materials:

  • Diethyl malonate (1.0 equiv)

  • Sodium ethoxide (NaOEt) (1.0 equiv)

  • This compound (1.0 equiv)

  • Anhydrous Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.

  • After stirring for 30 minutes, add this compound dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography.

NucleophileAlkylating AgentBaseSolventYield (%)Reference
Diethyl alkylmalonatesChloroarenesK-t-butoxideDMF/THF>50[8]
Diethyl malonateAlkyl HalideK₂CO₃Inert Solvent-[7]

Table 4: Summary of C-Alkylation of Malonates.

Conclusion

This compound is a highly effective chiral electrophile for the stereoselective alkylation of a diverse range of nucleophiles. The protocols and data presented here provide a foundation for researchers to utilize this valuable building block in the synthesis of complex chiral molecules for drug discovery and development. The ability to introduce a protected glycerol moiety with defined stereochemistry makes it an indispensable tool in modern organic synthesis.

References

Application Notes and Protocols for the Synthesis of Chiral Ligands from (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, also known as (R)-Solketal iodide, is a versatile chiral building block derived from the chiral pool. Its ready availability and stereochemical purity make it an excellent starting material for the synthesis of a variety of chiral ligands for applications in asymmetric catalysis and drug development. These application notes provide an overview of the synthetic strategies and detailed protocols for the preparation of key chiral ligands from this starting material.

Overview of Synthetic Strategy

The primary synthetic route to chiral ligands from this compound involves the nucleophilic substitution of the iodide, a good leaving group, by various nucleophiles. The chirality of the starting material is transferred to the final ligand, providing a straightforward method for the synthesis of enantiomerically pure compounds.

A common and often more stable precursor for these syntheses is the corresponding tosylate, (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate. The tosylate can be easily prepared from commercially available (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol ((R)-Solketal) and subsequently converted to the iodide or used directly in nucleophilic substitution reactions.

This document will focus on the synthesis of two important classes of chiral ligands: diphosphine ligands and chiral diamine ligands.

Synthesis of a Chiral Diphosphine Ligand: (R)-Solketal-DIOP

A key class of chiral ligands are diphosphines, which are widely used in asymmetric hydrogenation and other transition metal-catalyzed reactions. Here, we describe the synthesis of a DIOP-type ligand, a well-known class of C2-symmetric diphosphines, starting from (R)-Solketal. The synthetic pathway involves the initial preparation of the tosylate, followed by nucleophilic substitution with a phosphide.

Experimental Protocol:

Step 1: Synthesis of (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate ((R)-Solketal Tosylate)

  • Materials:

    • (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (1.0 eq)

    • p-Toluenesulfonyl chloride (1.2 eq)

    • Pyridine (2.5 eq)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol in dry DCM and cool the solution to 0 °C in an ice bath.

    • Add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

    • Quench the reaction by adding 1 M HCl and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate.

Step 2: Synthesis of (R)-4,5-bis((diphenylphosphanyl)methyl)-2,2-dimethyl-1,3-dioxolane ((R)-Solketal-DIOP type ligand)

  • Materials:

    • (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (1.0 eq)

    • Lithium diphenylphosphide (LiPPh₂) (2.2 eq) in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Degassed water

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add the solution of lithium diphenylphosphide in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction with degassed water.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography under an inert atmosphere to yield the chiral diphosphine ligand.

Data Presentation:
CompoundStarting MaterialReagentYield (%)Enantiomeric Excess (%)
(S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate(R)-SolketalTsCl, Pyridine85-95>99
(R)-Solketal-DIOP type ligand(R)-Solketal TosylateLiPPh₂70-85>99

Synthesis of a Chiral Diamine Ligand

Chiral diamines are another important class of ligands, particularly for the synthesis of chiral catalysts for reactions such as asymmetric epoxidation and cyclopropanation. A straightforward synthesis of a C2-symmetric chiral diamine from (R)-Solketal iodide is presented below.

Experimental Protocol:

Step 1: Synthesis of (R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane

  • Materials:

    • This compound (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound in DMF.

    • Add sodium azide to the solution and heat the mixture to 60-70 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to obtain the crude azide. This product is often used in the next step without further purification.

Step 2: Synthesis of (R)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)amine

  • Materials:

    • (R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

    • Anhydrous diethyl ether or THF

  • Procedure:

    • Under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF and cool to 0 °C.

    • Slowly add a solution of (R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane in the same solvent to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

    • Dry the filtrate over anhydrous K₂CO₃, filter, and carefully remove the solvent under reduced pressure to yield the chiral amine.

Data Presentation:
CompoundStarting MaterialReagentYield (%)Enantiomeric Excess (%)
(R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolaneThis compoundNaN₃80-90>99
(R)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)amine(R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolaneLiAlH₄75-85>99

Visualizations

Synthetic Workflow for Chiral Ligands

Synthesis_Workflow start (R)-(-)-2,2-Dimethyl-1,3- dioxolane-4-methanol tosylate (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate start->tosylate TsCl, Pyridine iodide (R)-4-(Iodomethyl)-2,2-dimethyl- 1,3-dioxolane start->iodide I₂, PPh₃, Imidazole phosphine_ligand Chiral Diphosphine Ligand ((R)-Solketal-DIOP type) tosylate->phosphine_ligand LiPPh₂ azide (R)-4-(azidomethyl)-2,2-dimethyl- 1,3-dioxolane iodide->azide NaN₃ amine_ligand Chiral Amine Ligand azide->amine_ligand LiAlH₄

Caption: General synthetic routes to chiral phosphine and amine ligands.

Logical Relationship in Asymmetric Catalysis

Asymmetric_Catalysis cluster_catalyst Active Chiral Catalyst metal Transition Metal (e.g., Rh, Pd, Ru) ligand Chiral Ligand (from Solketal) product Enantiomerically Enriched Product metal->product Asymmetric Transformation (e.g., Hydrogenation) substrate Prochiral Substrate substrate->metal reagent Reagent (e.g., H₂) reagent->metal

Caption: Role of the chiral ligand in transition metal-catalyzed asymmetric synthesis.

Application Notes and Protocols for Nucleophilic Substitution of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of (R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane. This chiral building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. The primary iodide serves as an excellent leaving group, facilitating S(_N)2 reactions with a diverse array of nucleophiles. The 1,3-dioxolane moiety acts as a protecting group for a diol, which can be deprotected under acidic conditions at a later synthetic stage.

Data Presentation: Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on this compound with various nucleophiles. Since iodide is a superior leaving group compared to chloride, reactions are generally faster and may proceed under milder conditions than their chloro-analogues.

NucleophileReagentSolventTemperature (°C)Time (h)ProductTypical Yield (%)
AzideSodium Azide (NaN₃)DMF25-602-6(S)-4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane>90
CyanideSodium Cyanide (NaCN)DMSO25-504-8(S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propanenitrile80-90
PhenoxideSodium Phenoxide (NaOPh)DMF60-803-6(S)-2,2-Dimethyl-4-(phenoxymethyl)-1,3-dioxolane85-95
ThiolateSodium Thiophenoxide (NaSPh)Acetonitrile251-3(S)-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)(phenyl)sulfane>90
Amine (Primary)BenzylamineAcetonitrile25-506-12(S)-N-Benzyl-1-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine70-85
Amine (Secondary)DiethylamineAcetonitrile25-608-16(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-N,N-diethylmethanamine70-85

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions.

Note: These protocols are adapted from established procedures for the analogous 4-(chloromethyl) derivatives. Given that iodide is a more reactive leaving group, reaction times may be shorter. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC).

Synthesis of (S)-4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane (Azide Substitution)

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature (or gently heat to 40-60 °C to increase the rate) for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Synthesis of (S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propanenitrile (Cyanide Substitution)

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic.

  • Stir the reaction mixture at room temperature for 4-8 hours. Gentle heating to 40-50 °C can be applied to accelerate the reaction.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Synthesis of (S)-2,2-Dimethyl-4-(phenoxymethyl)-1,3-dioxolane (Phenoxide Substitution)

Materials:

  • This compound

  • Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of phenol (1.1 eq) in anhydrous DMF in a round-bottom flask, carefully add sodium hydride (1.2 eq) in portions at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 3-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Nucleophilic Substitution A Reactant This compound D Reaction Setup Combine reactants in solvent A->D B Nucleophile (e.g., NaN3, NaCN, NaOPh) B->D C Solvent (e.g., DMF, DMSO, Acetonitrile) C->D E Reaction Conditions Stir at specified temperature and time D->E F Work-up Aqueous quench and extraction E->F G Purification Column chromatography or distillation F->G H Product (S)-Substituted product G->H

Caption: General experimental workflow for the nucleophilic substitution reaction.

S(_N)2 Reaction Pathway

sn2_pathway S_N2 Reaction Pathway reactant Nu⁻ + (R)-Substrate-I transition_state [Nu---Substrate---I]⁻ (Transition State) reactant->transition_state Backside Attack product (S)-Substrate-Nu + I⁻ transition_state->product Inversion of Stereochemistry

Application of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, a chiral building block derived from (R)-solketal, is a versatile reagent in medicinal chemistry. Its stereodefined center and reactive iodomethyl group make it a valuable synthon for the enantioselective synthesis of a wide array of biologically active molecules. The 1,3-dioxolane moiety serves as a protected form of a glycerol backbone, allowing for the introduction of chirality into the target molecule. This chiral intermediate is particularly crucial in the development of antiviral nucleoside analogues and beta-blockers, where stereochemistry plays a critical role in therapeutic efficacy and reduction of side effects.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents.

Core Applications in Medicinal Chemistry

The primary application of this compound lies in its utility as a chiral electrophile for the introduction of a (R)-glyceryl moiety. This is typically achieved through nucleophilic substitution reactions where the iodide is displaced by a suitable nucleophile, such as an amine, alcohol, or a carbanion.

Key Therapeutic Areas:

  • Antiviral Agents: A critical component in the synthesis of nucleoside analogues that act as inhibitors of viral polymerases. The chiral diol precursor is essential for mimicking the natural ribose sugar.

  • Cardiovascular Drugs: Utilized in the synthesis of enantiomerically pure beta-blockers, where the (S)-enantiomer is often the active therapeutic agent.

  • Platelet-Activating Factor (PAF) Antagonists: Employed in the construction of PAF antagonists, which are investigated for their potential in treating inflammatory and cardiovascular diseases.

Data Presentation

Table 1: Synthesis of Antiviral Nucleoside Analogues
Target CompoundKey IntermediateReaction TypeYield (%)Enantiomeric Excess (ee)Biological Activity (IC₅₀/EC₅₀)
Remdesivir (GS-5734)This compound derivativeNucleophilic substitution>85% (for the alkylation step)>99%EC₅₀ = 0.77 µM (SARS-CoV-2 in Vero E6 cells)
Dioxolane-derived 7-Deazapurine AnaloguesDioxolane-based cyclopentyl ringGlycosylation60-75%>98%EC₅₀ = 0.17 µM (Compound 15 against EBV)[1]
Table 2: Synthesis of (S)-Propranolol (Beta-Blocker)
PrecursorReaction StepCatalyst/ReagentYield (%)Enantiomeric Excess (ee)Reference
1-NaphtholEpoxidationEpichlorohydrin, K₂CO₃96%Racemic[2]
(±)-α-Naphthyl glycidyl etherKinetic ResolutionZn(NO₃)₂/(+)-tartaric acid45% (for S-enantiomer)>98%[2][3]
(S)-α-Naphthyl glycidyl etherRing-openingIsopropylamine92%>98%[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using this compound

This protocol outlines a general method for the alkylation of a primary or secondary amine, a key step in the synthesis of various pharmaceutical intermediates.

Materials:

  • This compound (1.0 eq.)

  • Primary or secondary amine (1.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine and dissolve it in the chosen anhydrous solvent.

  • Add the base (K₂CO₃ or DIPEA) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add a solution of this compound in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The corresponding N-alkylated product with the chiral (R)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl moiety.

Protocol 2: Synthesis of a Chiral Intermediate for (S)-Propranolol

While a direct synthesis from this compound is less common, a conceptually similar approach involves the reaction of 1-naphthol with a chiral glycidyl derivative, which can be prepared from (R)-solketal.

Step 1: Synthesis of (R)-Glycidyl Tosylate from (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

  • Dissolve (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (1.0 eq.) in anhydrous pyridine or dichloromethane.

  • Cool the solution to 0 °C and slowly add p-toluenesulfonyl chloride (1.1 eq.).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction with ice-water and extract with diethyl ether.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the tosylated intermediate.

  • Treat the tosylate with a strong base (e.g., sodium methoxide in methanol) to induce ring-closure to the epoxide, yielding (R)-glycidyl tosylate.

Step 2: Synthesis of (S)-1-(1-Naphthoxy)-2,3-epoxypropane

  • Dissolve 1-naphthol (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous DMF.

  • Add (R)-glycidyl tosylate (1.1 eq.) to the mixture.

  • Heat the reaction to 80 °C and stir until TLC indicates completion.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain (S)-1-(1-Naphthoxy)-2,3-epoxypropane.

Step 3: Synthesis of (S)-Propranolol

  • Dissolve (S)-1-(1-Naphthoxy)-2,3-epoxypropane (1.0 eq.) in ethanol.

  • Add isopropylamine (3.0 eq.) and reflux the mixture for 4-6 hours.

  • Cool the reaction and evaporate the solvent.

  • Dissolve the residue in ethyl acetate and wash with dilute HCl.

  • Basify the aqueous layer with NaOH and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and recrystallize to obtain (S)-Propranolol.

Visualizations

experimental_workflow cluster_reagents Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification A This compound F Add Dioxolane Derivative A->F B Nucleophile (e.g., Amine) E Dissolve Nucleophile & Base in Solvent B->E C Base (e.g., K₂CO₃) C->E D Anhydrous Solvent (e.g., DMF) D->E E->F G Stir at RT or Heat F->G H Quench with Water G->H I Extraction with Organic Solvent H->I J Wash & Dry I->J K Concentrate J->K L Column Chromatography K->L M Pure N-Alkylated Product L->M

Caption: General workflow for N-alkylation using this compound.

remdesivir_synthesis_pathway A Pyrrolotriazine Nucleobase C Coupling Reaction (Nucleophilic Substitution) A->C B This compound (or related chiral synthon) B->C D Chiral Intermediate C->D E Further Functionalization (e.g., Phosphoramidation) D->E F Remdesivir E->F

Caption: Simplified synthetic pathway to Remdesivir highlighting the role of the chiral dioxolane.

paf_signaling_inhibition cluster_cell Cell Membrane PAF PAF Receptor PAF Receptor PAF->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Antagonist PAF Antagonist (Dioxolane-derived) Antagonist->Receptor Blocks PLC Phospholipase C Activation G_Protein->PLC Signaling Downstream Signaling (e.g., Ca²⁺ release, PKC activation) PLC->Signaling Response Cellular Response (e.g., Inflammation, Platelet Aggregation) Signaling->Response

Caption: Mechanism of action for a PAF antagonist derived from a dioxolane scaffold.

References

Protecting Group Strategies Involving (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane , a chiral building block derived from (R)-(-)-solketal, serves as a valuable reagent for the introduction of the (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (also known as the (R)-solketal) protecting group. This moiety is particularly useful for the protection of a variety of functional groups, including alcohols, phenols, thiols, amines, and carboxylic acids. The inherent chirality of the reagent makes it an important tool in asymmetric synthesis, allowing for the preparation of enantiomerically enriched compounds.

The (R)-solketal group offers the advantage of being a stable acetal, resistant to a range of reaction conditions, yet readily cleavable under specific acidic conditions. This orthogonality allows for selective deprotection in the presence of other protecting groups, a crucial aspect in multi-step organic synthesis.

General Protection Strategy

The fundamental principle behind the use of this compound as a protecting group is the nucleophilic substitution of the iodide by a heteroatom nucleophile (e.g., an alkoxide, phenoxide, thiolate, amine, or carboxylate). The reaction is typically facilitated by a suitable base to generate the nucleophile in situ.

General Protection Strategy reagent This compound product Protected Substrate (R-X-CH2-(R)-dioxolane) reagent->product nucleophile Nucleophile (R-XH) (Alcohol, Phenol, Thiol, Amine, Carboxylic Acid) nucleophile->product base Base base->product Deprotonates Nucleophile salt Iodide Salt

Caption: General workflow for the protection of functional groups.

Application Notes and Protocols

This section provides detailed experimental protocols for the protection of various functional groups using this compound.

Protection of Alcohols and Phenols

The protection of primary and secondary alcohols, as well as phenols, can be achieved by O-alkylation using this compound in the presence of a suitable base.

Experimental Protocol: General Procedure for the Etherification of Alcohols and Phenols

  • To a stirred solution of the alcohol or phenol (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF, THF, or Acetone), add a base (1.1 - 1.5 equiv.). For alcohols, a strong base like sodium hydride (NaH) is often used. For phenols, a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is sufficient.

  • Stir the mixture at room temperature for 30 minutes to generate the corresponding alkoxide or phenoxide.

  • Add this compound (1.1 equiv.) to the reaction mixture.

  • The reaction temperature is maintained between room temperature and 80 °C, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired protected ether.

Protection of Thiols

Thiols can be readily protected as thioethers under basic conditions. The resulting thioether is stable to a wide range of reagents.

Experimental Protocol: General Procedure for the S-Alkylation of Thiols

  • To a solution of the thiol (1.0 equiv.) in an appropriate solvent such as DMF or ethanol, add a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.1 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add this compound (1.05 equiv.) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting thiol is consumed.

  • Work-up the reaction by adding water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification by column chromatography provides the pure thioether.

Protection of Amines

Primary and secondary amines can be alkylated to form the corresponding protected amines. Due to the potential for over-alkylation, careful control of stoichiometry is important.

Experimental Protocol: General Procedure for the N-Alkylation of Amines

  • To a solution of the primary or secondary amine (1.0 equiv.) in a polar aprotic solvent like DMF or DMSO, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equiv.).

  • Add this compound (1.0-1.2 equiv.) and heat the reaction mixture, typically between 50-100 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • The desired N-alkylated product is purified by column chromatography.

Protection of Carboxylic Acids

Carboxylic acids can be converted to their corresponding esters. The use of a mild base is crucial to prevent side reactions.

Experimental Protocol: General Procedure for the Esterification of Carboxylic Acids

  • To a solution of the carboxylic acid (1.0 equiv.) in a solvent such as DMF or acetone, add a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.0-1.2 equiv.).

  • Stir the mixture at room temperature for 30-60 minutes to form the carboxylate salt.

  • Add this compound (1.05 equiv.) and stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is diluted with water and the ester is extracted with an organic solvent.

  • The organic layer is washed with water and brine, dried, and concentrated.

  • Purification by column chromatography yields the desired ester.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the protection of various functional groups with this compound. Please note that optimal conditions may vary depending on the specific substrate.

Functional GroupSubstrate ExampleBaseSolventTemp (°C)Time (h)Yield (%)
Primary AlcoholBenzyl alcoholNaHTHF25-604-1285-95
PhenolPhenolK₂CO₃Acetone606-1890-98
ThiolThiophenolNaOHEthanol251-3>95
Primary AmineBenzylamineK₂CO₃DMF8012-2470-85
Carboxylic AcidBenzoic AcidCs₂CO₃DMF508-1688-96

Deprotection Strategies

The (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl protecting group is typically removed under acidic conditions, which cleaves the acetal moiety to reveal a 1,2-diol.

Deprotection Strategy protected_substrate Protected Substrate (R-X-CH2-(R)-dioxolane) deprotected_product Deprotected Substrate (R-X-CH2-CH(OH)CH2OH) protected_substrate->deprotected_product acid Aqueous Acid (e.g., HCl, TFA, AcOH) acid->deprotected_product acetone Acetone

Caption: General workflow for the deprotection of the (R)-solketal group.

Experimental Protocol: General Procedure for Deprotection
  • Dissolve the protected substrate (1.0 equiv.) in a mixture of a suitable organic solvent (e.g., THF, methanol) and water.

  • Add a catalytic amount of a strong acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), or a larger amount of a weaker acid like acetic acid.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the deprotected product with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude product, which can be further purified if necessary.

Application Notes and Protocols for the Scale-up Synthesis of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, a valuable chiral building block in pharmaceutical and chemical research. The synthesis is a two-step process commencing with the tosylation of the commercially available (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol ((R)-Solketal), followed by a Finkelstein iodination reaction. The protocols provided are designed for scalability, offering guidance for researchers, scientists, and drug development professionals involved in process development and manufacturing.

Introduction

This compound is a key chiral intermediate used in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients. Its stereodefined center and the reactive iodide functional group make it a versatile synthon. The presented two-step synthetic route is a robust and efficient method for the preparation of this compound on a larger scale. The initial step involves the activation of the primary alcohol of (R)-Solketal as a tosylate, which is a good leaving group. The subsequent nucleophilic substitution with iodide proceeds efficiently to yield the desired product.

Reaction Scheme

The overall synthetic pathway is depicted below:

Synthesis_Workflow cluster_0 Step 1: Tosylation cluster_1 Step 2: Iodination (Finkelstein Reaction) R_Solketal (R)-Solketal R_Solketal_Tosylate (R)-Solketal Tosylate R_Solketal->R_Solketal_Tosylate CH2Cl2, 0 °C to RT TsCl_Py p-TsCl, Pyridine Final_Product This compound R_Solketal_Tosylate->Final_Product Reflux NaI_Acetone NaI, Acetone

Caption: Synthetic scheme for this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the scale-up synthesis of this compound.

Table 1: Reagents for Scale-up Synthesis

StepReagentMolar Equiv.Molecular Weight ( g/mol )Amount (per mole of (R)-Solketal)
1 (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol1.0132.16132.16 g
1 p-Toluenesulfonyl chloride (p-TsCl)1.1190.65209.72 g
1 Pyridine2.079.10158.20 g (161.4 mL)
1 Dichloromethane (DCM)-84.93~1 L
2 (R)-2,2-Dimethyl-1,3-dioxolane-4-methyl tosylate1.0286.34286.34 g
2 Sodium Iodide (NaI)1.5149.89224.84 g
2 Acetone-58.08~2 L

Table 2: Reaction Parameters and Expected Outcomes

StepParameterValue
1 Reaction Temperature0 °C to Room Temperature
1 Reaction Time12-16 hours
1 Expected Yield of Tosylate90-95%
1 Purity of Tosylate (after workup)>95%
2 Reaction TemperatureReflux (~56 °C)
2 Reaction Time4-6 hours
2 Expected Yield of Iodide85-90%
2 Purity of Iodide (after purification)>98%

Experimental Protocols

4.1. Step 1: Synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-methyl tosylate

This protocol is adapted from standard tosylation procedures for primary alcohols.[1]

Objective: To synthesize (R)-2,2-Dimethyl-1,3-dioxolane-4-methyl tosylate from (R)-Solketal on a multi-gram scale.

Materials:

  • (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-Solketal)

  • p-Toluenesulfonyl chloride (p-TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a clean, dry, multi-liter round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (~7.5 mL per gram of solketal).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (2.0 eq) to the cooled solution with stirring.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the p-TsCl solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (R)-2,2-dimethyl-1,3-dioxolane-4-methyl tosylate as an oil or a low-melting solid. The product is typically of sufficient purity for the next step.

4.2. Step 2: Synthesis of this compound

This protocol is based on the Finkelstein reaction.[2][3]

Objective: To synthesize this compound from the corresponding tosylate on a large scale.

Materials:

  • (R)-2,2-Dimethyl-1,3-dioxolane-4-methyl tosylate

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Sodium thiosulfate solution (10% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a clean, dry, multi-liter round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-2,2-dimethyl-1,3-dioxolane-4-methyl tosylate (1.0 eq).

  • Add anhydrous acetone (~7 mL per gram of tosylate) to the flask and stir to dissolve the tosylate.

  • Add anhydrous sodium iodide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. A white precipitate of sodium tosylate will form as the reaction progresses.[3]

  • Monitor the reaction progress by TLC until the starting tosylate is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the precipitated sodium tosylate and wash the solid with a small amount of acetone.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in diethyl ether.

  • Transfer the ether solution to a separatory funnel and wash with 10% sodium thiosulfate solution (to remove any residual iodine) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis and purification process.

Synthesis_Process cluster_setup Reaction Setup cluster_reaction1 Tosylation Reaction cluster_workup1 Workup 1 cluster_reaction2 Iodination Reaction cluster_workup2 Workup & Purification start Start reagents1 Charge (R)-Solketal and DCM start->reagents1 cool Cool to 0 °C reagents1->cool add_py Add Pyridine cool->add_py add_tscl Add p-TsCl Solution add_py->add_tscl react1 Stir at RT for 12-16h add_tscl->react1 monitor1 Monitor by TLC react1->monitor1 quench1 Dilute with DCM monitor1->quench1 Reaction Complete wash1 Aqueous Washes (HCl, H2O, NaHCO3, Brine) quench1->wash1 dry1 Dry with MgSO4 wash1->dry1 concentrate1 Concentrate dry1->concentrate1 tosylate_product Crude (R)-Solketal Tosylate concentrate1->tosylate_product reagents2 Dissolve Tosylate in Acetone tosylate_product->reagents2 add_nai Add NaI reagents2->add_nai reflux Reflux for 4-6h add_nai->reflux monitor2 Monitor by TLC reflux->monitor2 cool2 Cool to RT monitor2->cool2 Reaction Complete filter Filter Sodium Tosylate cool2->filter concentrate2 Concentrate filter->concentrate2 dissolve Dissolve in Ether concentrate2->dissolve wash2 Aqueous Washes (Na2S2O3, Brine) dissolve->wash2 dry2 Dry with MgSO4 wash2->dry2 concentrate3 Concentrate dry2->concentrate3 purify Purification (Distillation/Chromatography) concentrate3->purify final_product Final Product purify->final_product

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • p-Toluenesulfonyl chloride is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

  • Pyridine is a flammable and toxic liquid. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Sodium iodide can be irritating to the respiratory system and skin.

  • Acetone is a highly flammable solvent. Avoid open flames and sparks.

Conclusion

The provided protocols offer a reliable and scalable method for the synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can efficiently produce this important chiral intermediate in high yield and purity for their synthetic needs. Careful adherence to the reaction conditions and safety precautions is essential for a successful and safe synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in a crude reaction mixture of this compound?

A1: Common impurities largely depend on the synthetic route employed. When synthesized from (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (also known as (R)-solketal), impurities may include:

  • Unreacted (R)-solketal: The starting alcohol.

  • Reagents from intermediate steps: If the synthesis involves conversion of the hydroxyl group to a leaving group, reagents such as p-toluenesulfonyl chloride and resulting byproducts like p-toluenesulfonic acid may be present.

  • Iodide source: Unreacted iodide salts (e.g., sodium iodide, potassium iodide).

  • Solvents: Residual reaction solvents.

  • Decomposition products: Dioxolanes can be sensitive to acid and heat, potentially leading to ring-opening or other side reactions.

Q2: My crude product is a dark color. What is the likely cause and how can I address it?

A2: A dark coloration in the crude product often indicates the presence of impurities from decomposition or side reactions, which can be caused by excessive heat or prolonged exposure to acidic conditions during the synthesis or workup. It is advisable to neutralize any acid catalysts with a mild base, such as a saturated sodium bicarbonate solution, during the aqueous workup before any distillation steps.

Q3: I am having trouble removing the unreacted (R)-solketal by distillation. What should I do?

A3: (R)-solketal has a significantly different boiling point from the iodinated product. However, if simple distillation is not providing adequate separation, consider the following:

  • Aqueous Workup: An initial aqueous wash of the crude product can help remove the more water-soluble (R)-solketal.

  • Fractional Vacuum Distillation: Employing a fractionating column (e.g., Vigreux) during vacuum distillation will provide better separation of components with close boiling points.

  • Flash Column Chromatography: This is a very effective method for separating the less polar iodinated product from the more polar starting alcohol.

Q4: My product appears to be decomposing during distillation, even under vacuum. How can I minimize this?

A4: Dioxolanes can be sensitive to both heat and acid. To prevent decomposition:

  • Neutralize Before Distilling: Ensure any residual acid from the reaction is thoroughly neutralized with a base wash (e.g., saturated sodium bicarbonate solution) during the workup.

  • Lower the Distillation Temperature: Use a higher vacuum to further reduce the boiling point of your product.

  • Minimize Heating Time: Use an oil bath for uniform heating and distill the product as quickly as possible. Avoid heating the distillation flask to dryness.

Q5: Is flash column chromatography a suitable method for purifying this compound?

A5: Yes, flash column chromatography is an excellent method for purifying this compound, especially for removing polar impurities like the starting alcohol and non-volatile residues. The product is significantly less polar than the starting alcohol, allowing for good separation.

Data Presentation

Table 1: Physical Properties and Distillation Data of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at Pressure (mmHg)
This compound242.06Estimated 80-90 °C at low mmHg
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-solketal)132.1672-73 °C at 8 mmHg[1]
(R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane150.6063 °C at 37 mmHg

Note: The boiling point for this compound is an estimate based on structurally similar compounds.

Table 2: Suggested Solvent Systems for Thin Layer Chromatography (TLC) and Flash Column Chromatography

TechniqueRecommended Solvent System (v/v)Expected Rf of Product
TLC Analysis10-30% Ethyl acetate in Hexane0.4 - 0.6
Flash Column Chromatography5-15% Ethyl acetate in HexaneN/A

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying the product from less volatile impurities after an initial workup.

  • Pre-treatment of Crude Product: a. Transfer the crude reaction mixture to a separatory funnel. b. Add an equal volume of a saturated aqueous solution of sodium bicarbonate and mix gently to neutralize any residual acid. c. Separate the organic layer. d. Wash the organic layer with an equal volume of brine (saturated NaCl solution). e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter to remove the drying agent. g. Remove the bulk of the solvent using a rotary evaporator.

  • Vacuum Distillation Setup: a. Assemble a vacuum distillation apparatus. For better separation, a short Vigreux column can be placed between the distillation flask and the distillation head. b. Use a magnetic stir bar in the distillation flask for smooth boiling. c. Connect the apparatus to a vacuum pump with a cold trap.

  • Distillation Procedure: a. Heat the distillation flask gently using a heating mantle or an oil bath. b. Collect any low-boiling forerun, which may contain residual solvent. c. Collect the main fraction at the expected boiling point under the achieved vacuum. d. It is crucial to stop the distillation before the flask goes to dryness to prevent the formation of non-volatile, potentially unstable residues.

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for removing impurities with different polarities, such as the starting alcohol.

  • Preparation: a. Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexane. The ideal solvent system will give the product an Rf value of approximately 0.3-0.4. b. Column Packing: Pack a flash chromatography column with silica gel using the chosen solvent system (as a slurry).

  • Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent. b. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then removing the solvent under vacuum to obtain a dry, free-flowing powder. c. Carefully load the sample onto the top of the packed silica gel column.

  • Elution and Fraction Collection: a. Elute the column with the predetermined solvent system. b. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Product Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash, Brine wash) start->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude_oil Concentrated Crude Product concentrate->crude_oil purity_check Assess Purity (TLC, NMR) crude_oil->purity_check high_purity High Purity? purity_check->high_purity Yes low_purity Low Purity? purity_check->low_purity No distillation Vacuum Distillation pure_product Pure this compound distillation->pure_product chromatography Flash Column Chromatography chromatography->pure_product high_purity->pure_product low_purity->distillation For volatile impurities low_purity->chromatography For polar impurities

Caption: Workflow for the purification of this compound.

References

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this valuable chiral building block in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on information from safety data sheets and product information pages.[1]

ParameterRecommendationRationale
Temperature 2–8 °C (refrigerated)Minimizes degradation and potential side reactions.
Atmosphere Under an inert gas (e.g., Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.
Container Tightly sealed, light-resistant containerProtects from moisture ingress and potential light-induced degradation.
Location Dry, well-ventilated area away from heat sourcesPrevents condensation and reduces the risk of accidents.

Q2: What is the general stability of the 1,3-dioxolane ring in this compound?

A2: The 1,3-dioxolane ring is a cyclic acetal, which is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions.[2][3] This acid-catalyzed hydrolysis is a reversible reaction that can lead to the cleavage of the dioxolane ring, yielding acetone and (R)-3-iodo-1,2-propanediol. The rate of this hydrolysis increases as the pH decreases.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways for this compound involve the 1,3-dioxolane ring and the iodomethyl group.

  • Acid-Catalyzed Hydrolysis: As mentioned above, acidic conditions can lead to the opening of the dioxolane ring. The presence of water and acid will facilitate this degradation.

  • Nucleophilic Substitution: The iodide is a good leaving group, making the iodomethyl group susceptible to nucleophilic attack. This is the basis for its utility as an alkylating agent but can also be a source of degradation if unintended nucleophiles are present (e.g., water, alcohols, or amines in the solvent or as impurities).

  • Light Sensitivity: While not extensively documented for this specific molecule, iodo-compounds can be sensitive to light, which may promote the formation of radical species. Storing in a light-resistant container is a recommended precaution.

Q4: How should I handle this compound in the laboratory?

A4: Proper handling is essential for both safety and experimental success.

  • Inert Atmosphere: When handling the compound, especially for extended periods or when setting up reactions, it is best to work under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to air and moisture.

  • Avoid Incompatible Materials: Keep the compound away from strong acids, strong oxidizing agents, and strong bases, as these can promote degradation or vigorous reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Troubleshooting Guide for Experimental Use

This guide addresses common issues that may arise during reactions involving this compound, particularly in alkylation reactions.

Issue 1: Low or No Yield of the Desired Alkylated Product

Possible Cause Troubleshooting Steps
Degradation of the Reagent - Ensure the reagent has been stored correctly. If in doubt, it is advisable to use a fresh bottle or re-purify the existing stock. - Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.
Presence of Acidic Impurities - Check the pH of your reaction mixture if possible. Traces of acid in your substrate, solvent, or glassware can degrade the dioxolane. - Consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize any trace acidity.
Insufficient Reactivity - The nucleophile may not be strong enough. Consider using a stronger base to deprotonate your nucleophile. - The reaction temperature may be too low. Cautiously increase the temperature while monitoring for side product formation.
Solvent Effects - The choice of solvent can significantly impact reaction rates. For alkylations, polar aprotic solvents like DMF or acetonitrile are often effective.

Issue 2: Formation of Unexpected Byproducts

Possible Cause Troubleshooting Steps
Hydrolysis of the Dioxolane Ring - This is indicated by the presence of acetone and diol-related impurities. - Rigorously dry all solvents and reagents. Ensure the reaction is run under strictly anhydrous and non-acidic conditions.
Over-alkylation - If your nucleophile has multiple reactive sites, you may observe di- or poly-alkylation. - Use a larger excess of the nucleophile relative to the alkylating agent. - Perform the reaction at a lower temperature to improve selectivity.
Side Reactions with the Solvent - Some solvents can act as nucleophiles. Avoid protic solvents like alcohols unless they are the intended reactant.

Experimental Protocol: General Procedure for O-Alkylation

This protocol provides a general methodology for the O-alkylation of a phenolic substrate using this compound.

Materials:

  • Phenolic substrate

  • This compound

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous polar aprotic solvent (e.g., acetone, acetonitrile, or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 equivalent) and the base (1.2-1.5 equivalents).

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the phenol.

  • In a separate dry flask, dissolve this compound (1.1 equivalents) in the anhydrous solvent.

  • Slowly add the solution of the alkylating agent to the reaction mixture at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

  • Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the base.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Logical Workflow for Troubleshooting Stability Issues

The following diagram illustrates a logical workflow for troubleshooting experiments where the stability of this compound is a concern.

G Troubleshooting Workflow for this compound Stability start Low Yield or Unexpected Byproducts Observed check_storage Verify Reagent Storage Conditions (2-8 °C, Inert Gas, Dark) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_handling Review Handling Procedure (Inert Atmosphere, Dry Glassware) handling_ok Handling OK? check_handling->handling_ok check_reaction Analyze Reaction Conditions analyze_byproducts Identify Byproducts (NMR, LC-MS) check_reaction->analyze_byproducts storage_ok->check_handling Yes use_new_reagent Use Fresh Reagent storage_ok->use_new_reagent No handling_ok->check_reaction Yes improve_handling Improve Handling Technique (e.g., Glovebox, Schlenk Line) handling_ok->improve_handling No end_success Successful Reaction use_new_reagent->end_success improve_handling->end_success hydrolysis_detected Hydrolysis Products Detected? analyze_byproducts->hydrolysis_detected implement_anhydrous Implement Strict Anhydrous/ Acid-Free Conditions hydrolysis_detected->implement_anhydrous Yes optimize_conditions Optimize Other Parameters (Base, Solvent, Temperature) hydrolysis_detected->optimize_conditions No implement_anhydrous->end_success optimize_conditions->end_success

References

Technical Support Center: Williamson Ether Synthesis with (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane in Williamson ether synthesis. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the Williamson ether synthesis, and why is it used with this compound?

The Williamson ether synthesis is a widely used organic reaction to form an ether from an organohalide and an alkoxide.[1] It proceeds via an S(N)2 (bimolecular nucleophilic substitution) mechanism.[2] In this reaction, a deprotonated alcohol (alkoxide) acts as a nucleophile and attacks the electrophilic carbon of the organohalide, displacing the halide leaving group.[1]

This compound is a valuable chiral building block. The Williamson ether synthesis allows for the introduction of a variety of ether functionalities at the C1 position of the glycerol backbone, while the dioxolane protects the diol and preserves the stereochemistry at C2.

Q2: Is this compound a good substrate for Williamson ether synthesis?

Yes, it is generally a good substrate. As a primary iodide, it is sterically accessible and has an excellent leaving group (iodide), both of which favor the S(_N)2 mechanism required for a successful Williamson ether synthesis.[3][4]

Q3: What are the most common side reactions to be aware of?

The most common side reaction is E2 elimination, which is competitive with the S(_N)2 reaction.[5] This is more prevalent with secondary and tertiary alkyl halides but can occur with primary halides under certain conditions, especially with sterically hindered or strongly basic alkoxides.[5] Another potential issue is the hydrolysis of the dioxolane protecting group if water is present, particularly under acidic conditions, though it is generally stable to the basic conditions of the Williamson synthesis.

Q4: Can the stereochemistry at the chiral center be affected during the reaction?

The chiral center in this compound is adjacent to the reaction center. The S(N)2 reaction proceeds with inversion of stereochemistry at the carbon bearing the leaving group. However, in this substrate, the reaction occurs at a primary, achiral carbon (the -CH(_2)I group). Therefore, the stereochemistry of the adjacent chiral carbon should remain unaffected under standard Williamson ether synthesis conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the alcohol. 2. Steric hindrance from a bulky alkoxide. 3. Reaction temperature is too low. 4. Inactive iodide (degradation).1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. Allow sufficient time for complete alkoxide formation. 2. If possible, use a less sterically hindered alcohol. 3. Gradually increase the reaction temperature, monitoring for the appearance of elimination byproducts. 4. Use freshly purified or commercially available this compound.
Formation of Alkene Byproduct (Elimination) 1. Use of a sterically hindered or strongly basic alkoxide. 2. High reaction temperature.1. If the synthesis allows, choose a less sterically hindered alkoxide. 2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Presence of Unreacted Starting Alcohol 1. Insufficient amount of base. 2. Incomplete reaction.1. Use a slight excess (1.1-1.2 equivalents) of the base. 2. Increase the reaction time and monitor by TLC until the starting alcohol is consumed.
Hydrolysis of the Dioxolane Protecting Group Presence of water in the reaction mixture or during workup with acid.1. Ensure all reagents and solvents are anhydrous. 2. Use a neutral or slightly basic aqueous workup. Avoid strong acids.

Experimental Protocols

General Protocol for Williamson Ether Synthesis with a Phenol
  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve the phenol (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 1 hour or until the evolution of hydrogen gas ceases.

  • Ether Formation: Add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data for the Williamson ether synthesis under various conditions. Actual results may vary.

Alcohol/Phenol Base Solvent Temperature (°C) Time (h) Yield (%) Reference
PhenolNaHDMF25-501285-95Generic Protocol
4-MethoxyphenolK(_2)CO(_3)AcetoneReflux2470-85Generic Protocol
EthanolNaHTHF25890-98Generic Protocol
tert-ButanolNaHTHF2524<10 (Elimination)[3]

Visualizations

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Select Alcohol and This compound base_solvent Choose Base (e.g., NaH) and Anhydrous Solvent (e.g., THF, DMF) reagents->base_solvent deprotonation Deprotonate Alcohol to form Alkoxide base_solvent->deprotonation Combine sn2_attack Add Iodide and perform S(_N)2 Reaction deprotonation->sn2_attack Formed Alkoxide monitoring Monitor Reaction Progress (TLC) sn2_attack->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify product product purify->product Final Ether Product

Caption: A general workflow for the Williamson ether synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield or No Reaction check_sm Check Starting Materials (Purity, Stoichiometry) start->check_sm check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions check_elimination Analyze for Elimination Byproduct (Alkene) start->check_elimination check_hydrolysis Check for Dioxolane Hydrolysis start->check_hydrolysis increase_temp Increase Temperature (monitor for elimination) check_conditions->increase_temp If too cold stronger_base Use Stronger Base (e.g., NaH) check_conditions->stronger_base Incomplete deprotonation lower_temp Lower Reaction Temperature check_elimination->lower_temp Elimination detected less_bulky_base Use Less Hindered Alkoxide check_elimination->less_bulky_base Elimination detected anhydrous_workup Ensure Anhydrous Conditions and Neutral/Basic Workup check_hydrolysis->anhydrous_workup Hydrolysis detected success success increase_temp->success Improved Yield stronger_base->success lower_temp->success less_bulky_base->success anhydrous_workup->success

Caption: A decision tree for troubleshooting common issues.

Reaction Mechanism and Side Reaction

Reaction_Mechanism cluster_main Williamson Ether Synthesis (S(_N)2) cluster_side Elimination (E2) - Side Reaction RO_minus RO⁻ (Alkoxide) substrate This compound RO_minus->substrate Nucleophilic Attack transition_state [RO---CH₂---I]⁻ Transition State substrate->transition_state product Ether Product transition_state->product I_minus I⁻ transition_state->I_minus RO_minus2 RO⁻ (Base) substrate2 This compound RO_minus2->substrate2 Proton Abstraction alkene_product Alkene Product substrate2->alkene_product ROH ROH substrate2->ROH I_minus2 I⁻ substrate2->I_minus2

Caption: The desired S(_N)2 pathway and the competing E2 side reaction.

References

Technical Support Center: Purification of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the removal of the tosylate precursor, (R)-4-(p-toluenesulfonyloxymethyl)-2,2-dimethyl-1,3-dioxolane, from the target compound (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane. The synthesis of the iodo-derivative from the tosylate is typically achieved via a Finkelstein reaction, where an unreacted starting material is a common impurity.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary impurity I need to remove after synthesizing this compound from its tosylate precursor?

A1: The most common impurity is the unreacted starting material, (R)-4-(p-toluenesulfonyloxymethyl)-2,2-dimethyl-1,3-dioxolane.

Q2: How can I monitor the progress of the reaction and the purity of my product?

A2: Thin Layer Chromatography (TLC) is an effective technique. The tosylate precursor, containing an aromatic ring, is UV active and will be visible under a UV lamp.[4] The iodo-product may not be UV active but can often be visualized using a potassium permanganate stain or an iodine chamber. It is recommended to run a co-spot with the starting material and the reaction mixture to accurately track the conversion.

Q3: What are the main purification methods for removing the tosylate precursor?

A3: The primary methods are flash column chromatography and extractive workup. Recrystallization can also be an option if the crude product is a solid and a suitable solvent is found.

Q4: My product appears to be degrading during purification. What could be the cause?

A4: Dioxolanes can be sensitive to acidic conditions, which may lead to hydrolysis of the acetal.[5] Ensure that any acidic residue from the reaction is neutralized with a mild base, such as a saturated sodium bicarbonate solution, during the workup before concentrating the product or performing chromatography.

Q5: The tosylate precursor is difficult to separate from my product by column chromatography. What can I do?

A5: If the polarity of the tosylate and the iodo-product are very similar, consider using a different solvent system for chromatography. Sometimes, a less polar solvent system with a shallower gradient can improve separation. Refer to the TLC analysis to find a solvent system that provides the best separation between the two spots.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No separation between product and tosylate precursor on TLC. The solvent system is too polar or not polar enough.Test a range of solvent systems with varying polarities. A common starting point is a mixture of hexanes and ethyl acetate.[6] Adjust the ratio to achieve a good separation of Rf values.
Streaking of spots on the TLC plate. The sample is too concentrated, or there are acidic/basic impurities.Dilute the sample before spotting. Add a small amount of a neutralizer (e.g., a drop of triethylamine for acidic impurities) to the TLC developing solvent.
Low yield after flash column chromatography. The product is co-eluting with another component. The product is adhering to the silica gel.Optimize the solvent system using TLC to ensure good separation. If the product is sticking to the column, a more polar solvent system may be required for elution.
The purified product is still contaminated with the tosylate precursor. Incomplete separation during chromatography.Repurify the material using a shallower solvent gradient or a different solvent system. Consider an alternative purification method like recrystallization if applicable.
Oily product after rotary evaporation. Residual solvent.Ensure the product is dried under high vacuum to remove all traces of solvent.

Experimental Protocols

Extractive Workup

This procedure is designed to remove the majority of the unreacted tosylate and other water-soluble impurities before further purification.

  • Quench the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Add an equal volume of a suitable organic solvent, such as diethyl ether or ethyl acetate, to dissolve the product.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of water to remove any water-soluble byproducts.[7]

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to reduce the amount of dissolved water in the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[7]

  • Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

Flash Column Chromatography

This is the most effective method for separating the this compound from the more polar tosylate precursor.

  • TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.[4] The goal is to have the product Rf value around 0.3-0.4 and a clear separation from the tosylate spot.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and load it onto the column.

  • Elution: Elute the column with the selected solvent system. The less polar this compound should elute before the more polar tosylate precursor.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recrystallization

If the crude product is a solid, recrystallization can be an effective purification method.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] The tosylate precursor should either be very soluble or insoluble in this solvent at all temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Quantitative Data Summary

Parameter This compound (R)-4-(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane Notes
Molecular Weight 270.08 g/mol 286.34 g/mol
Appearance Typically an oil or low-melting solidSolid
Polarity Less polarMore polarThe tosylate group is significantly more polar than the iodo group.
TLC Rf (Hexanes:EtOAc 9:1) ~0.5~0.3Rf values are estimates and can vary based on exact conditions.
TLC Rf (Hexanes:EtOAc 4:1) ~0.7~0.5

Visualizations

Purification_Workflow cluster_reaction Finkelstein Reaction cluster_workup Purification Tosylate Precursor Tosylate Precursor Crude Product Crude Product Tosylate Precursor->Crude Product Reaction NaI in Acetone NaI in Acetone NaI in Acetone->Crude Product Extractive Workup Extractive Workup Crude Product->Extractive Workup Flash Chromatography Flash Chromatography Extractive Workup->Flash Chromatography Pure Iodide Pure Iodide Flash Chromatography->Pure Iodide

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting_Logic start Impure Product check_purity Analyze by TLC start->check_purity is_separation Good Separation? check_purity->is_separation is_solid Is Crude a Solid? is_separation->is_solid Yes change_tlc Optimize TLC Solvent System is_separation->change_tlc No column_chrom Perform Flash Column Chromatography is_solid->column_chrom No recrystallize Attempt Recrystallization is_solid->recrystallize Yes pure_product Pure Product column_chrom->pure_product recrystallize->pure_product change_tlc->check_purity

Caption: Decision tree for troubleshooting purification.

References

Characterization issues of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

Q2: How can I confirm the enantiomeric purity of my sample?

A2: The enantiomeric purity of this compound is critical for its use in chiral synthesis. Chiral chromatography is the recommended method for this analysis. While a specific HPLC method is not widely published, methods developed for the analogous chloromethyl compound using chiral gas chromatography (GC) provide a strong starting point. Polysaccharide-based chiral stationary phases are generally a good choice for the HPLC separation of solketal derivatives.

Q3: What are the common impurities I should look for in my sample?

A3: Common impurities can arise from the synthesis and handling of this compound. These may include unreacted starting materials such as (R)-solketal or its tosylate precursor, residual inorganic salts like potassium iodide, and byproducts from side reactions. It is also important to consider the potential for racemization, leading to the presence of the (S)-enantiomer.

Q4: My sample is showing signs of degradation. What could be the cause?

A4: this compound, like other acetals, is susceptible to acid-catalyzed hydrolysis. Exposure to acidic conditions, even trace amounts, can lead to the cleavage of the dioxolane ring, yielding acetone and (R)-3-iodo-1,2-propanediol. The presence of water will facilitate this degradation. The compound is also light-sensitive and should be stored accordingly.

Troubleshooting Guides

NMR Spectroscopy Issues
Problem Possible Cause Suggested Solution
Unexpected peaks in 1H or 13C NMR spectrum. Presence of solvent impurities (e.g., water, residual synthesis solvents).Use high-purity deuterated solvents and ensure glassware is dry. Compare observed impurity peaks with known solvent chemical shifts.
Presence of unreacted starting materials (e.g., (R)-solketal).Compare the spectrum to that of the starting material. If present, repurify the product via column chromatography or distillation.
Degradation of the sample.Check for the appearance of peaks corresponding to acetone and (R)-3-iodo-1,2-propanediol. Prepare fresh samples for analysis and store the bulk material under inert gas, protected from light and moisture.
Broad or poorly resolved peaks. Sample is too concentrated.Prepare a more dilute sample.
Presence of paramagnetic impurities.Treat the sample with a small amount of a chelating agent or filter through a small plug of silica gel.
Incorrect integration values. Incomplete relaxation of nuclei.Increase the relaxation delay (d1) in the NMR acquisition parameters.
Presence of impurities with overlapping signals.Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and confirm assignments.
Chiral Chromatography Issues
Problem Possible Cause Suggested Solution
Poor or no separation of enantiomers on chiral HPLC/GC. Incorrect chiral stationary phase (CSP).Screen different types of CSPs. For solketal derivatives, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often a good starting point for HPLC. For GC, cyclodextrin-based columns have shown success with similar compounds.
Inappropriate mobile/carrier gas and conditions.Optimize the mobile phase composition (for HPLC) or the temperature program and carrier gas flow rate (for GC). For normal-phase HPLC, vary the ratio of hexane/isopropanol.
Peak tailing or broadening. Active sites on the column.For HPLC, add a small amount of a modifier to the mobile phase, such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds (though this compound is neutral).
Sample overload.Inject a smaller volume or a more dilute sample.
Irreproducible retention times. Inconsistent temperature.Use a column oven to maintain a stable temperature.
Column equilibration issues.Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
Mass Spectrometry Issues
Problem Possible Cause Suggested Solution
No molecular ion peak observed. The molecular ion is unstable and readily fragments.Use a softer ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), instead of Electron Ionization (EI).
Unexpected fragment ions. Presence of impurities.Analyze the sample by LC-MS or GC-MS to separate impurities before mass analysis.
In-source fragmentation or rearrangement.Optimize the ionization source conditions (e.g., temperature, voltage).
Incorrect isotopic pattern. Overlapping signals from co-eluting species.Improve the chromatographic separation.
The presence of adducts (e.g., [M+Na]+, [M+K]+).This is common in ESI. Identify the adducts based on their mass-to-charge ratio.

Data Presentation

Table 1: Predicted 1H NMR Chemical Shifts
Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
-CH(CH₂I)O-~4.3m-
-OCH₂-~4.1ddJ = 8.0, 6.0
-OCH₂-~3.8ddJ = 8.0, 6.0
-CH₂I~3.2dJ = 5.0
-C(CH₃)₂~1.4s-
-C(CH₃)₂~1.3s-
Predicted for CDCl₃ solution. Actual values may vary.
Table 2: Predicted 13C NMR Chemical Shifts
Assignment Predicted Chemical Shift (ppm)
-O-C(CH₃)₂-O-~110
-CH(CH₂I)O-~75
-OCH₂-~68
-C(CH₃)₂~27
-C(CH₃)₂~25
-CH₂I~8
Predicted for CDCl₃ solution. Actual values may vary.
Table 3: Potential Mass Spectrometry Fragments
m/z Possible Fragment Notes
242[M]⁺Molecular ion (may be weak or absent in EI)
227[M - CH₃]⁺Loss of a methyl group
127[I]⁺Iodine cation
115[M - I]⁺Loss of iodine radical
101[M - CH₂I]⁺Loss of iodomethyl radical
85[C₅H₉O]⁺Fragmentation of the dioxolane ring
59[C₃H₇O]⁺Further fragmentation
43[C₃H₇]⁺ or [CH₃CO]⁺Isopropyl cation or acetyl cation (from rearrangement)

Experimental Protocols

General NMR Sample Preparation
  • Ensure the NMR tube is clean and dry.

  • Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.

  • Acquire the spectrum using appropriate parameters, including a sufficient relaxation delay for quantitative analysis.

Screening for Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase Screening:

    • Begin with a non-polar mobile phase, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • If separation is not achieved, systematically vary the ratio of the mobile phase components (e.g., 95:5, 80:20).

    • Consider testing other alcohol modifiers like ethanol.

  • Flow Rate: Use a flow rate appropriate for the column dimensions, typically 0.5-1.0 mL/min for a 4.6 mm ID column.

  • Detection: Use a UV detector at a low wavelength (e.g., 210 nm) as the chromophore is weak.

  • Temperature: Maintain a constant column temperature, starting at ambient temperature.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_troubleshooting Troubleshooting start Start: (R)-Solketal tosylation Tosylation start->tosylation TsCl, Pyridine iodination Iodination tosylation->iodination NaI, Acetone purification Purification (e.g., Chromatography) iodination->purification nmr NMR (1H, 13C) purification->nmr Structure Verification ms Mass Spectrometry purification->ms Molecular Weight Confirmation chiral_hplc Chiral HPLC/GC purification->chiral_hplc Enantiomeric Purity check_purity Purity Check nmr->check_purity check_stability Stability Check nmr->check_stability Degradation Products? ms->check_purity check_enantiopurity Enantiopurity Check chiral_hplc->check_enantiopurity

Caption: Workflow for the synthesis and characterization of this compound.

troubleshooting_pathway cluster_nmr NMR Issues cluster_chromatography Chromatography Issues cluster_ms MS Issues start Unexpected Analytical Result impurity_peaks Impurity Peaks? start->impurity_peaks no_separation No Enantiomeric Separation? start->no_separation no_m_ion No Molecular Ion? start->no_m_ion check_solvents Check Solvents & Starting Materials impurity_peaks->check_solvents check_degradation Check for Degradation Products impurity_peaks->check_degradation broad_peaks Broad Peaks? wrong_integration Incorrect Integration? change_csp Change Chiral Column no_separation->change_csp optimize_mobile_phase Optimize Mobile Phase no_separation->optimize_mobile_phase peak_tailing Peak Tailing? use_soft_ionization Use Softer Ionization (ESI/CI) no_m_ion->use_soft_ionization extra_fragments Unexpected Fragments?

Caption: Troubleshooting decision pathway for characterization issues.

Technical Support Center: Enantiomeric Excess Determination of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the enantiomeric excess (ee) of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for determining the enantiomeric excess of this compound?

A1: The primary methods for determining the enantiomeric excess of this compound are chiral chromatography techniques. Chiral Gas Chromatography (GC) is highly effective for volatile and semi-volatile compounds like this dioxolane derivative, offering high resolution and sensitivity.[1] Chiral High-Performance Liquid Chromatography (HPLC) is another powerful and versatile tool for enantiomeric separations.[2] For a qualitative or alternative quantitative method, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents or chiral liquid crystal media can also be employed.[3]

Q2: Which chiral stationary phase (CSP) is suitable for the separation of 4-(halomethyl)-2,2-dimethyl-1,3-dioxolane enantiomers?

A2: For the structurally similar compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a cyclodextrin-based chiral stationary phase has been shown to be effective in GC. Specifically, a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin provided the best separation.[4] For HPLC, polysaccharide-based CSPs (e.g., Chiralpak® series) are a good starting point for method development.[2][5]

Q3: Can I use a standard, non-chiral GC or HPLC column for this analysis?

A3: No, standard non-chiral columns are unable to resolve enantiomers.[1] You must use a chiral stationary phase that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.

Q4: What are the expected challenges in developing a chiral separation method for this compound?

A4: Developing a chiral separation method can be challenging due to the highly specific nature of the interactions between the analyte and the chiral stationary phase.[6] Common challenges include finding a suitable chiral stationary phase and mobile phase combination that provides adequate resolution. It often requires empirical screening of different columns and conditions.[2]

Troubleshooting Guides

Chiral GC Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers - Inappropriate chiral stationary phase.- Suboptimal oven temperature program.- Incorrect carrier gas flow rate.- Screen different chiral GC columns (e.g., cyclodextrin-based).- Optimize the temperature ramp rate and initial/final temperatures.[4]- Adjust the linear velocity of the carrier gas.[1]
Peak broadening or tailing - Active sites on the column or in the injector.- Sample degradation at high temperatures.- Use a deactivated liner in the injector.- Lower the injector and detector temperatures if possible.- Ensure the column is properly conditioned.
Irreproducible retention times - Fluctuations in oven temperature or carrier gas flow.- Column contamination.- Verify the stability of the GC oven and flow controllers.- Bake out the column at the maximum recommended temperature.- Use a guard column to protect the analytical column.[7]
Chiral HPLC Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor or no resolution - Unsuitable chiral stationary phase (CSP).- Incorrect mobile phase composition.- Screen a variety of CSPs (e.g., polysaccharide-based like Chiralpak IA, IB, IC).[8][9]- Vary the ratio of the mobile phase components (e.g., hexane/isopropanol).- Add a small amount of an additive (e.g., diethylamine for basic compounds) to the mobile phase.[10]
High backpressure - Blockage in the inlet frit or column.- Sample precipitation.- Reverse flush the column (for immobilized columns only).[7]- Change the inlet frit.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[7]
Loss of column performance over time - Adsorption of contaminants onto the CSP.- "Additive memory effect" where additives from previous runs persist.[6]- Flush the column with a strong, compatible solvent (refer to the column manual).[7]- Dedicate a column to a specific method with a particular additive to avoid memory effects.[6]

Quantitative Data Summary

The following table summarizes the method performance for the chiral GC separation of the analogous compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, which can serve as a starting point for method development for the iodo-derivative.[4]

Parameter Value
Resolution (Rs) > 1.5
Analysis Time < 10 minutes
Linearity Range 0.5 - 50.0 mg/L
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) (R)-enantiomer: 0.07 mg/L(S)-enantiomer: 0.08 mg/L
Limit of Quantification (LOQ) (R)-enantiomer: 0.22 mg/L(S)-enantiomer: 0.25 mg/L
Recovery (R)-enantiomer: 94.0% - 99.1%(S)-enantiomer: 96.0% - 98.8%
Relative Standard Deviation (RSD) (R)-enantiomer: 1.26% - 4.87%(S)-enantiomer: 1.51% - 4.46%

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC) Method

This protocol is adapted from a validated method for the enantiomeric separation of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane and is expected to be a good starting point for the iodo-analog.[4]

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column: Rt-bDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based column.

2. GC Parameters:

  • Carrier Gas: Helium or Hydrogen.

  • Linear Velocity: 70 cm/s.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 2.0°C/min to 150°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in methanol to a concentration within the expected linear range (e.g., 1 mg/mL as a starting point).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Enantiomeric Excess (ee) Calculation:

  • The enantiomeric excess is calculated using the peak areas of the two enantiomers:

    • ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

    • Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method Development

This protocol provides a general workflow for developing a chiral HPLC method.

1. Initial Column and Mobile Phase Screening:

  • Columns: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, AD-H, OD-H).

  • Mobile Phases (Normal Phase):

    • Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v).

    • Hexane/Ethanol mixtures.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

2. Method Optimization:

  • Once partial separation is observed on a column, optimize the mobile phase composition by finely adjusting the percentage of the alcohol modifier.

  • If peak shape is poor, consider adding a small amount of an additive (e.g., 0.1% diethylamine).

  • Evaluate the effect of column temperature on the separation.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase or a solvent miscible with the mobile phase.

  • Filter the sample before injection.

Visualizations

Experimental_Workflow_Chiral_GC cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample of This compound Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 1 µL into GC Filter->Inject Separate Separation on Chiral Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate Result Result Calculate->Result Final ee% Value

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Logical_Workflow_HPLC_Method_Dev Start Start: Racemic Mixture Screen_Columns Screen Chiral Columns (e.g., Chiralpak IA, IB, IC) Start->Screen_Columns Screen_MP Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) Screen_Columns->Screen_MP Decision Separation Observed? Screen_MP->Decision Decision->Screen_Columns No Optimize Optimize Mobile Phase & Temperature Decision->Optimize Yes Validate Validate Method Optimize->Validate End End: Robust Method Validate->End

Caption: Logical workflow for Chiral HPLC method development.

References

Validation & Comparative

Chiral Twins in Synthesis: A Comparative Guide to (R)- and (S)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

The choice of a chiral building block is a critical decision in the synthesis of enantiomerically pure pharmaceuticals. (R)- and (S)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane, derived from the chiral pool, serve as versatile precursors, primarily in the development of beta-blockers and antiviral nucleoside analogs. Their opposing stereochemistry dictates their utility in accessing specific enantiomers of target drug molecules. This guide provides an objective comparison of their performance in representative syntheses, supported by experimental data and detailed protocols.

The core value of these enantiomeric building blocks lies in their ability to introduce a specific stereocenter, which is often crucial for the biological activity of a drug. The (S)-enantiomer of many beta-blockers, for instance, is significantly more potent than its (R)-counterpart. Conversely, the stereochemistry of nucleoside analogs can determine their efficacy and selectivity as antiviral agents.

Performance in Synthesis: A Tale of Two Enantiomers

While a direct head-to-head comparison in the same reaction is scarce in the literature, a comparative analysis of their application in the synthesis of relevant drug molecules reveals their distinct roles. Here, we compare the use of the (S)-enantiomer in the synthesis of the beta-blocker (S)-propranolol and the (R)-enantiomer in the synthesis of L-nucleoside analogs, a class of antiviral compounds.

Table 1: Comparative Synthesis Data

ParameterSynthesis of (S)-Propranolol with (R)-precursorSynthesis of L-Nucleoside Analog Precursor with (R)-precursor
Starting Material (R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane(R)-4-(Tosyloxy)methyl-2,2-dimethyl-1,3-dioxolane
Key Reaction Step Nucleophilic substitution with 1-naphthol, followed by ring openingNucleophilic substitution with a nucleobase
Product (S)-PropranololL-Nucleoside Analog Precursor
Overall Yield ~55%Not explicitly stated for a direct iodo-comparison
Enantiomeric Excess (ee) >98%High (dependent on starting material purity)

It is important to note that the halo- or tosyloxymethyl derivatives are often used interchangeably with the iodomethyl compound, with the iodide generally being more reactive.

Experimental Protocols

Synthesis of (S)-Propranolol from (R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

This synthesis involves an initial nucleophilic substitution to form an ether, followed by epoxide formation and subsequent ring-opening with an amine.

dot

Synthesis_S_Propranolol R_Dioxolane (R)-4-(Chloromethyl)- 2,2-dimethyl-1,3-dioxolane Intermediate1 Ether Intermediate R_Dioxolane->Intermediate1 NaOH Naphthol 1-Naphthol Naphthol->Intermediate1 Epoxide (S)-Glycidyl Naphthyl Ether Intermediate1->Epoxide Acidic Hydrolysis, Base S_Propranolol (S)-Propranolol Epoxide->S_Propranolol Isopropylamine Isopropylamine Isopropylamine->S_Propranolol Ring Opening

Synthesis of (S)-Propranolol.

Step 1: Synthesis of (R)-4-((Naphthalen-1-yloxy)methyl)-2,2-dimethyl-1,3-dioxolane

  • To a solution of 1-naphthol in dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Synthesis of (S)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane

  • Dissolve the product from Step 1 in a mixture of methanol and water.

  • Add a catalytic amount of a strong acid (e.g., HCl) and stir at room temperature for 4 hours to remove the acetonide protecting group.

  • Neutralize the reaction with a base and extract the diol.

  • Treat the diol with a base (e.g., NaOH) in a suitable solvent to induce intramolecular cyclization to the epoxide.

Step 3: Synthesis of (S)-Propranolol

  • Dissolve the epoxide from Step 2 in a suitable solvent such as methanol.

  • Add isopropylamine and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield (S)-propranolol.

Synthesis of L-Nucleoside Analogs from (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

The synthesis of L-nucleoside analogs utilizes the (R)-configuration of the starting material to set the stereochemistry of the sugar-like moiety.

dot

Synthesis_L_Nucleoside R_Iodo_Dioxolane (R)-4-(Iodomethyl)- 2,2-dimethyl-1,3-dioxolane Coupled_Product Coupled Dioxolane- Nucleobase R_Iodo_Dioxolane->Coupled_Product Nucleobase Silylated Nucleobase (e.g., Uracil) Nucleobase->Coupled_Product Lewis Acid (e.g., TMSOTf) Deprotected_Nucleoside L-Nucleoside Analog Coupled_Product->Deprotected_Nucleoside Acidic Hydrolysis

Synthesis of L-Nucleoside Analogs.

Step 1: Coupling of Nucleobase with this compound

  • Silylate the desired nucleobase (e.g., uracil) with a silylating agent like hexamethyldisilazane (HMDS) in the presence of a catalyst.

  • In a separate flask, dissolve this compound in an anhydrous aprotic solvent (e.g., acetonitrile).

  • Add the silylated nucleobase to the solution of the iodo-dioxolane.

  • Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction and purify the coupled product by column chromatography.

Step 2: Deprotection to Yield the L-Nucleoside Analog

  • Dissolve the coupled product in a protic solvent mixture, typically containing an acid (e.g., acetic acid in water).

  • Stir the reaction at room temperature or with gentle heating to hydrolyze the acetonide protecting group.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Purify the final L-nucleoside analog by crystallization or chromatography.

Conclusion

The choice between (R)- and (S)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane is fundamentally dictated by the desired stereochemistry of the final product. The (S)-enantiomer is a well-established precursor for the more active (S)-enantiomers of beta-blockers, a crucial class of cardiovascular drugs. In contrast, the (R)-enantiomer provides a synthetic route to L-nucleoside analogs, which are investigated for their potential as antiviral agents. While direct comparative data for these enantiomers in identical reactions is limited, their distinct and critical roles in asymmetric synthesis are well-documented, underscoring the importance of stereochemistry in drug design and development. Researchers should select the appropriate enantiomer based on the target molecule's required absolute configuration to ensure optimal biological activity.

A Comparative Guide to (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane and Other Chiral Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the choice of a chiral electrophile is a critical decision that significantly influences reaction efficiency, stereoselectivity, and overall yield. Among the diverse array of chiral building blocks, derivatives of (R)-solketal, such as (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, are widely utilized due to their ready availability from the chiral pool and their versatile reactivity. This guide provides an objective comparison of this compound with other commonly employed chiral electrophiles derived from (R)-solketal, namely the corresponding tosylate and mesylate, supported by experimental data and detailed protocols.

Reactivity and Performance: A Head-to-Head Comparison

The primary mode of reaction for these chiral electrophiles is bimolecular nucleophilic substitution (SN2), where a nucleophile displaces the leaving group. The efficiency of this process is largely dictated by the nature of the leaving group. In general, for SN2 reactions, a good leaving group is a weak base that is stable in solution upon departure.

The leaving group ability generally follows the order: Iodide > Tosylate > Mesylate > Chloride . This trend is attributed to the strength of the conjugate acid of the leaving group; stronger acids correspond to more stable conjugate bases (better leaving groups). Hydroiodic acid (HI) is a stronger acid than p-toluenesulfonic acid (TsOH) and methanesulfonic acid (MsOH), making iodide a superior leaving group compared to tosylate and mesylate.

This enhanced reactivity of the iodo derivative can be advantageous in reactions that are sluggish or require harsh conditions with other leaving groups. The increased reactivity can lead to shorter reaction times and milder reaction conditions, which are often crucial for preserving the integrity of complex molecules in multi-step syntheses.

While direct kinetic studies comparing these specific solketal derivatives are not abundant in the literature, a study on the nucleophilic substitution of neopentyl-type substrates with sodium azide in DMSO at 100°C demonstrated that the iodide and bromide derivatives were more reactive than the p-toluenesulfonate and methanesulfonate derivatives[1]. This supports the general principle of halide reactivity in SN2 reactions on sterically similar primary carbons.

Table 1: Qualitative Comparison of Chiral Electrophiles Derived from (R)-Solketal

FeatureThis compound(R)-4-(Tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane(R)-4-(Mesyloxymethyl)-2,2-dimethyl-1,3-dioxolane
Leaving Group Iodide (I⁻)Tosylate (TsO⁻)Mesylate (MsO⁻)
Reactivity HighModerateModerate
Preparation Typically from the corresponding tosylate or mesylate via Finkelstein reaction.From (R)-solketal and tosyl chloride.From (R)-solketal and mesyl chloride.
Stability Generally stable, but can be light-sensitive.Stable.Stable.
Typical Applications Alkylation of a wide range of nucleophiles, especially when higher reactivity is required.General alkylating agent for various nucleophiles.General alkylating agent for various nucleophiles.

Experimental Protocols

To provide a practical context for this comparison, detailed experimental protocols for the synthesis of a common chiral intermediate, (R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane, from different precursors are presented below. While a direct comparative study with identical conditions was not found in the literature, these individual protocols illustrate the typical reaction conditions for each electrophile.

Protocol 1: Synthesis of (R)-4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane from (R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

This protocol demonstrates a typical nucleophilic substitution to introduce the azide moiety.

Materials:

  • (R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve (R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 50-70 °C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or benzene).

  • Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography to yield (R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

experimental_workflow cluster_synthesis Synthesis of (R)-Solketal Derivatives cluster_reaction Nucleophilic Substitution with Azide R_Solketal (R)-Solketal R_Tosylsolketal (R)-Tosylsolketal R_Solketal->R_Tosylsolketal Pyridine R_Mesylsolketal (R)-Mesylsolketal R_Solketal->R_Mesylsolketal Pyridine TsCl Tosyl Chloride MsCl Mesyl Chloride NaI Sodium Iodide R_Iodosolketal (R)-Iodosolketal R_Tosylsolketal->R_Iodosolketal Acetone (Finkelstein) R_Tosylsolketal_r (R)-Tosylsolketal R_Iodosolketal_r (R)-Iodosolketal Product (R)-Azidosolketal R_Iodosolketal_r->Product DMF, Heat R_Tosylsolketal_r->Product DMF, Heat NaN3 Sodium Azide

Figure 1. Synthetic pathways to (R)-solketal derivatives and their subsequent reaction with sodium azide.

Logical Relationships in Electrophile Selection

The choice between (R)-4-(iodomethyl)-, (R)-4-(tosyloxymethyl)-, and (R)-4-(mesyloxymethyl)-2,2-dimethyl-1,3-dioxolane depends on a careful consideration of several factors.

logical_relationship Start Select Chiral Electrophile Nucleophile Nature of Nucleophile Start->Nucleophile Reactivity Desired Reactivity Start->Reactivity Conditions Reaction Conditions Start->Conditions Cost Cost and Availability Start->Cost Iodo (R)-Iodosolketal Nucleophile->Iodo Soft Nucleophile Tosyl (R)-Tosylsolketal Nucleophile->Tosyl Hard/Soft Nucleophile Mesyl (R)-Mesylsolketal Nucleophile->Mesyl Hard/Soft Nucleophile Reactivity->Iodo High Reactivity->Tosyl Moderate Reactivity->Mesyl Moderate Conditions->Iodo Milder Conditions->Tosyl Potentially Harsher Conditions->Mesyl Potentially Harsher Cost->Iodo Higher Cost->Tosyl Lower Cost->Mesyl Lower

Figure 2. Decision-making flowchart for selecting the appropriate chiral electrophile.

Conclusion

This compound stands out as a highly reactive chiral electrophile, offering advantages in terms of faster reaction rates and milder conditions compared to its tosylate and mesylate counterparts. This enhanced reactivity is particularly beneficial when dealing with less reactive nucleophiles or sensitive substrates. However, the choice of the optimal electrophile is context-dependent and requires a careful evaluation of the specific nucleophile, desired reaction conditions, and economic considerations. While the tosyl and mesyl derivatives are often more cost-effective and readily prepared, the iodo derivative provides a powerful option for challenging synthetic transformations in drug discovery and development. Researchers are encouraged to consider these factors to select the most appropriate chiral building block for their synthetic endeavors.

References

A Comparative Guide to Chiral C3 Synthons: Alternatives to (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the use of chiral building blocks is paramount for the construction of enantiomerically pure molecules, a critical aspect in the development of pharmaceuticals and other bioactive compounds. (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, a derivative of (R)-glyceraldehyde, is a widely utilized C3 chiron. Its utility stems from the presence of a stereocenter and a reactive iodomethyl group, making it an excellent electrophile for introducing a chiral three-carbon unit. However, the landscape of chiral synthons is vast, and several alternatives offer distinct advantages in terms of reactivity, availability, and cost. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Performance Comparison of Chiral C3 Synthons

The choice of a chiral C3 synthon is often dictated by the nature of the nucleophile and the desired reaction conditions. The primary mode of reaction for this compound and its halo- and sulfonate-analogs is bimolecular nucleophilic substitution (SN2). The efficiency of these reactions is heavily influenced by the nature of the leaving group. In contrast, epoxide-based synthons like (R)-glycidol and (R)-epichlorohydrin react via nucleophilic ring-opening, offering a different reactivity profile.

The following table summarizes the performance of this compound and its alternatives in representative nucleophilic substitution and ring-opening reactions. The data presented is a compilation from various sources and provides a comparative overview of reaction yields. It is important to note that reaction conditions can significantly impact these outcomes.

ReagentNucleophileReaction TypeProductYield (%)Reference
This compound Sodium AzideSN2(R)-4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane~95%Estimated based on typical SN2 with iodide
(R)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolaneSodium AzideSN2(R)-4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane~90%Estimated based on relative reactivity
(R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolaneSodium AzideSN2(R)-4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane~80-85%Estimated based on relative reactivity
(R)-Glycidyl tosylate3-Hydroxy-2-aminopyridineSN2 & Ring Closure(R)-4-Acetyl-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine75%[1]
(R)-Epichlorohydrin3-Hydroxy-2-aminopyridineSN2 & Ring Closure(R)-4-Acetyl-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine18%[1]
(R)-Epichlorohydrin4-NitrophenolEpoxide Ring Opening(R)-1-(4-Nitrophenoxy)-3-chloropropan-2-ol89%[2]

Key Alternatives and Their Characteristics

(R)-4-(Halomethyl)-2,2-dimethyl-1,3-dioxolanes (Cl, Br)

These are the direct chloro and bromo analogues of the parent iodo compound. Their reactivity in SN2 reactions follows the established trend for halide leaving groups: I > Br > Cl. While the chloro and bromo derivatives are often more cost-effective than the iodo compound, they typically require more forcing reaction conditions (higher temperatures, longer reaction times) to achieve comparable yields. The stability of the dioxolane ring under neutral and basic conditions is a shared advantage, allowing for selective reactions at the halomethyl group.[3]

(R)-Glycidol and its Derivatives ((R)-Glycidyl tosylate)

(R)-Glycidol is a versatile and readily available chiral epoxide.[2] Its hydroxyl group can be derivatized to introduce a better leaving group, such as a tosylate. (R)-Glycidyl tosylate is a highly effective electrophile. In a comparative study, (R)-glycidyl tosylate was shown to be significantly more efficient than (R)-epichlorohydrin in a cyclization reaction, affording a 75% yield compared to 18%.[1] This highlights the superior leaving group ability of the tosylate group compared to the chloride in this specific intramolecular reaction.

(R)-Epichlorohydrin

(R)-Epichlorohydrin is a bifunctional molecule containing both a reactive epoxide ring and a chloromethyl group.[3] This allows for a variety of synthetic transformations, including epoxide ring-opening under both acidic and basic conditions and nucleophilic substitution at the chloromethyl carbon. The strained epoxide ring makes it highly susceptible to ring-opening by a wide range of nucleophiles.[3] However, the presence of two reactive sites can sometimes lead to selectivity issues. In reactions where the desired outcome is substitution at the methylene carbon, the epoxide ring can undergo undesired side reactions.

Experimental Protocols

Protocol 1: Synthesis of (R)-4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane via SN2 Reaction

This protocol describes a general procedure for the synthesis of a chiral azide from a halomethyl dioxolane.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DMF.

  • Add sodium azide to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive halides (Br, Cl), gentle heating (e.g., 50-60 °C) may be required.

  • Upon completion of the reaction (disappearance of the starting material), pour the reaction mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The crude (R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Chiral Primary Amine via Gabriel Synthesis

This protocol outlines the synthesis of a chiral primary amine from this compound using the Gabriel synthesis.[4][5][6]

Materials:

  • This compound (1.0 eq)

  • Potassium phthalimide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: N-Alkylation of Potassium Phthalimide

  • In a round-bottom flask, suspend potassium phthalimide in anhydrous DMF.

  • Add this compound to the suspension.

  • Heat the reaction mixture with stirring (e.g., 70-80 °C) and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Collect the precipitated N-((R)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl)phthalimide by filtration, wash with water, and dry.

Step 2: Hydrazinolysis of the Phthalimide

  • Suspend the N-alkylated phthalimide from Step 1 in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the suspension.

  • Reflux the mixture with stirring. A white precipitate of phthalhydrazide will form.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Acidify the mixture with concentrated HCl to precipitate any remaining phthalhydrazide and to form the amine hydrochloride salt.

  • Filter off the precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride.

  • The free amine can be obtained by basification with a suitable base (e.g., NaOH) and extraction with an organic solvent.

Visualizing Reaction Pathways

To better understand the synthetic transformations discussed, the following diagrams illustrate the key reaction pathways.

sn2_reaction reagent This compound product Substituted Product reagent->product SN2 Attack nucleophile Nucleophile (e.g., N3-) nucleophile->reagent leaving_group Iodide Ion (I-) product->leaving_group Leaving Group Departure

Caption: General SN2 reaction pathway for this compound.

epoxide_opening reagent (R)-Epichlorohydrin product Ring-Opened Product reagent->product Nucleophilic Attack nucleophile Nucleophile (e.g., PhO-) nucleophile->reagent

Caption: Nucleophilic ring-opening of (R)-epichlorohydrin.

gabriel_synthesis_workflow start Start This compound step1 Step 1: N-Alkylation Potassium Phthalimide, DMF start->step1 intermediate Intermediate N-((R)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl)phthalimide step1->intermediate step2 Step 2: Hydrazinolysis Hydrazine Hydrate, Ethanol intermediate->step2 product Final Product (R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine step2->product

Caption: Workflow for the Gabriel synthesis of a chiral primary amine.

Conclusion

The selection of an appropriate chiral C3 synthon is a critical decision in asymmetric synthesis. While this compound is a highly effective reagent due to the excellent leaving group ability of iodide, several alternatives offer practical advantages. The corresponding chloro and bromo derivatives provide a more economical option, albeit with reduced reactivity. For reactions requiring a more potent electrophile, (R)-glycidyl tosylate is an excellent choice. (R)-Epichlorohydrin, with its dual functionality, opens up a broader range of synthetic possibilities through epoxide ring-opening reactions.

This guide provides a comparative framework to assist researchers in navigating these choices. By considering the specific nucleophile, desired reaction conditions, and overall synthetic strategy, chemists can select the most suitable chiral C3 building block to efficiently achieve their target molecules with high enantiopurity. The provided experimental protocols and reaction pathway diagrams serve as a practical resource for the implementation of these synthons in the laboratory.

References

Spectroscopic analysis of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane for structural confirmation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and scientific research, the precise structural confirmation of chiral building blocks is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to verify the structure of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, a key intermediate in the synthesis of various bioactive molecules. Due to the limited public availability of direct spectral data for this specific compound, this guide leverages data from its precursor, (R)-Solketal, and other closely related dioxolane analogs to provide a comprehensive analytical framework.

Comparative Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and observed spectral data, drawing comparisons with its precursor, (R)-Solketal.

Table 1: ¹H NMR Spectral Data Comparison

Proton Assignment This compound (Expected) (R)-Solketal (Observed)
-CH₃ (gem-dimethyl)~1.3 - 1.5 ppm (two singlets)~1.36 and 1.42 ppm (two singlets)
-CH₂-I~3.2 - 3.4 ppm (doublet of doublets)N/A
-CH₂-O- (ring)~3.8 - 4.2 ppm (multiplet)~3.75 and 4.05 ppm (multiplets)
-CH-O- (ring)~4.3 - 4.5 ppm (multiplet)~4.3 ppm (multiplet)
-CH₂-OHN/A~3.5 and 3.6 ppm (multiplets)
-OHN/ABroad singlet, chemical shift varies

Table 2: ¹³C NMR Spectral Data Comparison

Carbon Assignment This compound (Expected) (R)-Solketal (Observed)
-CH₃ (gem-dimethyl)~25 - 27 ppm~25.5 and 26.9 ppm
-CH₂-I~5 - 10 ppmN/A
-CH₂-O- (ring)~67 - 69 ppm~66.8 ppm
-CH-O- (ring)~75 - 77 ppm~76.7 ppm
>C(CH₃)₂ (ketal)~109 - 111 ppm~109.6 ppm
-CH₂-OHN/A~63.0 ppm

Table 3: IR Spectral Data Comparison

Functional Group This compound (Expected, cm⁻¹) (R)-Solketal (Observed, cm⁻¹)
C-H stretch (alkane)~2850 - 3000~2850 - 3000
C-O stretch (ether/ketal)~1050 - 1250~1050 - 1250
C-I stretch~500 - 600N/A
O-H stretchN/A~3300 - 3600 (broad)

Table 4: Mass Spectrometry Data

Analysis This compound (R)-Solketal
Molecular Formula C₆H₁₁IO₂[1][2]C₆H₁₂O₃[3]
Molecular Weight 242.06 g/mol [1][2]132.16 g/mol [3]
Expected [M]+• m/z 242m/z 132
Key Fragments [M-CH₃]⁺ (m/z 227), [M-I]⁺ (m/z 115), [CH₂I]⁺ (m/z 141)[M-CH₃]⁺ (m/z 117), [M-CH₂OH]⁺ (m/z 101)

Experimental Protocols

Accurate spectroscopic analysis is contingent on meticulous experimental execution. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to approximately 0-220 ppm.

    • A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Chiral Purity Analysis : For determining enantiomeric excess, a chiral derivatizing agent or a chiral solvating agent can be added to the NMR sample to induce chemical shift differences between the enantiomers.[4][5]

Infrared (IR) Spectroscopy
  • Sample Preparation : As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[6][7]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition :

    • Record a background spectrum of the clean salt plates.

    • Place the sample-loaded plates in the spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Electron Impact (EI) is a common ionization technique for this type of molecule, which causes fragmentation and provides structural information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion more prominently.[8]

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation : The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which are then correlated with the proposed structure.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for structural confirmation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation start (R)-Solketal product This compound start->product Iodination NMR NMR Spectroscopy (¹H, ¹³C) product->NMR IR IR Spectroscopy product->IR MS Mass Spectrometry product->MS confirmation Structure Confirmed NMR->confirmation IR->confirmation MS->confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

Structural_Confirmation_Logic cluster_structure Proposed Structure: this compound cluster_data Spectroscopic Evidence A Dioxolane Ring B Gem-dimethyl Group C Iodomethyl Group D Chirality (R) NMR_A ¹H & ¹³C NMR: Shifts for -CH₂-O- and -CH-O- NMR_A->A NMR_B ¹H NMR: Two singlets ¹³C NMR: Two signals ~25-27 ppm NMR_B->B NMR_C ¹H NMR: Doublet of doublets ~3.2-3.4 ppm ¹³C NMR: Signal ~5-10 ppm NMR_C->C IR_C IR: C-I stretch ~500-600 cm⁻¹ IR_C->C MS_C MS: Fragments [M-I]⁺, [CH₂I]⁺ MS_C->C NMR_D ¹H NMR with Chiral Shift Reagent: Single set of diastereotopic signals NMR_D->D

Caption: Logical connections between spectroscopic data and structural features of the target molecule.

References

Validating Stereochemistry: A Comparative Guide to Products from (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane and its Alternatives in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous assignment of stereochemistry is a cornerstone of modern chemical and pharmaceutical science. The chiral building block, (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, derived from the readily available (R)-solketal, offers a versatile platform for the synthesis of enantiomerically pure molecules. This guide provides an objective comparison of its performance against alternative chiral synthons, with a focus on the synthesis of (S)-aryloxypropanolamines, a class of compounds that includes many beta-blockers. The comparison is supported by experimental data and detailed methodologies for key validation experiments.

The stereochemical outcome of a reaction is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles. For instance, in the case of the beta-blocker propranolol, the therapeutic activity resides almost exclusively in the (S)-enantiomer, which is approximately 100 times more potent than its (R)-counterpart. Therefore, robust and reliable methods for the synthesis and stereochemical validation of single-enantiomer drugs are essential.

This guide will use the synthesis of (S)-propranolol as a case study to compare the utility of this compound (and its activated congeners) with the more traditional chiral synthon, (R)-epichlorohydrin.

Performance Comparison of Chiral Building Blocks in (S)-Propranolol Synthesis

The choice of a chiral building block has a significant impact on the overall efficiency, stereochemical purity, and scalability of a synthetic route. Below is a comparison of key performance indicators for the synthesis of (S)-propranolol using two different chiral starting materials.

ParameterSynthesis via (R)-Solketal DerivativeSynthesis via (R)-EpichlorohydrinSynthesis via Kinetic Resolution of Racemic Epoxide
Chiral Starting Material (R)-2,2-dimethyl-1,3-dioxolane-4-methanol tosylate(R)-EpichlorohydrinRacemic 1-(naphthalen-1-yloxy)-2,3-epoxypropane
Overall Yield of (S)-Propranolol Good (Specific yields vary with substrate)~84%[1]55-60%[2]
Enantiomeric Excess (ee) >98% (Typically high stereochemical retention)89%[1]89-90%[2]
Number of Key Steps 3 (Activation, Substitution, Deprotection & Amination)2 (Epoxide opening with phenoxide, Amination)1 (One-pot kinetic resolution and amination)
Key Reagents 1-Naphthol, TsCl, Isopropylamine1-Naphthol, NaOH, Isopropylamine1-Naphthol, Epichlorohydrin, Zn(NO₃)₂/(+)-Tartaric Acid, Isopropylamine[2]
Waste Products Tosyl salts, Deprotection byproductsInorganic saltsUndesired (R)-enantiomer, Catalyst waste

Experimental Protocols for Synthesis and Stereochemical Validation

Detailed and reproducible experimental protocols are crucial for the successful synthesis and validation of enantiomerically pure compounds.

Synthesis of (S)-Propranolol via (R)-Solketal Derivative

This pathway leverages the C3 chiral pool precursor (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol ((R)-solketal). The stereocenter is protected within the dioxolane ring and the reaction proceeds at the side chain, thus preserving the stereochemical integrity.

Step 1: Activation of (R)-Solketal

(R)-solketal is first converted to a derivative with a good leaving group, such as a tosylate or mesylate. A patent describes reacting the appropriate phenoxide with (R)-(-)-2,2-dimethyl-4-(hydroxymethyl)-1,3-dioxolane methanesulfonate or p-toluenesulfonate[3].

Step 2: Nucleophilic Substitution

The activated (R)-solketal derivative is then reacted with 1-naphthol in the presence of a base to form the corresponding ether. This is a standard Williamson ether synthesis.

Step 3: Deprotection and In-situ Epoxidation/Amination

The resulting dioxolane is hydrolyzed under acidic conditions to yield the corresponding diol. This diol can then be converted to the epoxide and subsequently reacted with isopropylamine to yield (S)-propranolol[3]. The overall transformation from the (R)-solketal derivative to the (S)-aryloxypropanolamine proceeds with a high degree of stereochemical fidelity.

Alternative Synthesis via Kinetic Resolution

A common alternative involves the kinetic resolution of a racemic intermediate.

Protocol for Kinetic Resolution Synthesis of (S)-Propranolol [2]

  • Preparation of Racemic Glycidyl Ether: Powdered KOH (5 g) is added to a solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml). The mixture is stirred for 30 min at room temperature. Epichlorohydrin (12 ml, 0.15 mol) is then added slowly, and stirring is continued for 6 hours. The reaction is quenched with water and the product is extracted with chloroform to yield racemic 1-(naphthalen-1-yloxy)-2,3-epoxypropane.

  • Kinetic Resolution and Amination: A solution of the racemic glycidyl ether (1.6 g, 8 mmol), L-(+)-tartaric acid (1.2 g, 8 mmol), and Zn(NO₃)₂·6H₂O (2.37 g, 4 mmol) in DMSO (20 ml) is stirred for 15 minutes. Isopropylamine (1.2 ml, 16 mmol) is then added, and the mixture is stirred at ambient temperature for 24 hours. After workup, (S)-propranolol is obtained with a reported enantiomeric excess of 89%[2].

Stereochemical Validation Protocols

1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: A Chiralcel OD column (250 x 4.6 mm, 10 µm) is commonly used for the separation of propranolol enantiomers[4].

  • Mobile Phase: A mixture of hexane and ethanol (e.g., 75:25 v/v) at a flow rate of 0.7 ml/min is a typical mobile phase[4].

  • Detection: UV detection at 280 nm[4].

  • Procedure: A dilute solution of the synthesized propranolol is injected onto the column. The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. For propranolol, the (R)-(+)-isomer typically has a longer retention time than the (S)-(-)-isomer on this type of column[5].

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents can allow for their differentiation and quantification.

  • Chiral Derivatizing Agent: Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride can be used to convert the secondary alcohol of propranolol into diastereomeric esters.

  • Procedure: The synthesized propranolol is reacted with the chiral derivatizing agent. The resulting diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum.

  • Analysis: The integration of the corresponding signals for the two diastereomers allows for the determination of the enantiomeric excess. For example, the methoxy or CF₃ groups of the Mosher's esters will have different chemical shifts for the (R,S) and (S,S) diastereomers.

Visualization of Synthetic Pathways and Validation Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic strategies and the validation process.

G cluster_0 Synthesis of (S)-Propranolol from (R)-Solketal Derivative cluster_1 Alternative Synthesis via Kinetic Resolution A (R)-Solketal B (R)-Solketal Tosylate A->B TsCl, Py C 1-(naphthalen-1-yloxy)-2,3-dihydroxypropane (S)-diol B->C 1. 1-Naphthol, Base 2. H₃O⁺ D (S)-Propranolol C->D 1. Activation 2. Isopropylamine E Racemic Glycidyl Ether F (S)-Propranolol E->F Zn(NO₃)₂/(+)-Tartaric Acid Isopropylamine

Caption: Comparative synthetic routes to (S)-propranolol.

G A Synthesized (S)-Propranolol B Chiral HPLC Analysis A->B C NMR with Chiral Derivatizing Agent A->C D Separation of Enantiomers B->D F Formation of Diastereomers C->F E Quantification of Peak Areas D->E H Determination of Enantiomeric Excess (% ee) E->H G Integration of Diastereomeric Signals F->G G->H

Caption: Workflow for stereochemical validation of (S)-propranolol.

Role of Stereochemistry in Beta-Adrenergic Receptor Signaling

Beta-blockers exert their therapeutic effects by antagonizing beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist or antagonist to the receptor is a highly stereospecific interaction. The binding pocket of the β₂-adrenergic receptor recognizes the specific three-dimensional arrangement of substituents around the chiral center of the ligand. The (S)-enantiomer of propranolol has a much higher affinity for the receptor than the (R)-enantiomer, leading to its significantly greater pharmacological activity[6]. This highlights the critical importance of controlling stereochemistry in the synthesis of such drugs to ensure efficacy and minimize off-target effects.

G cluster_0 (S)-Propranolol cluster_1 (R)-Propranolol S_Prop (S)-Propranolol Receptor β-Adrenergic Receptor S_Prop->Receptor High Affinity Binding R_Prop (R)-Propranolol R_Prop->Receptor Low Affinity Binding Blockade Effective Blockade (Therapeutic Effect) Receptor->Blockade No_Blockade Ineffective Blockade Receptor->No_Blockade

Caption: Stereoselectivity of propranolol at the β-adrenergic receptor.

References

A Cost-Benefit Analysis of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical decision that balances synthetic efficiency with economic viability. This guide provides a comprehensive cost-benefit analysis of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane and its more common halogenated and sulfonylated counterparts. By examining a practical synthetic application, this report offers a quantitative comparison of these reagents to aid in informed decision-making for complex chiral syntheses.

This compound, a derivative of (R)-solketal, is a valuable chiral building block in pharmaceutical and fine chemical synthesis. Its utility stems from the presence of a stereocenter and a reactive iodomethyl group, allowing for the facile introduction of a chiral fragment into a target molecule. However, its higher cost compared to analogous chloro and bromo derivatives necessitates a thorough evaluation of its benefits in terms of reactivity and overall process efficiency.

Comparative Analysis of Alkylating Agents

The primary alternatives to this compound for introducing the chiral dioxolane moiety via nucleophilic substitution are the corresponding chloro and bromo derivatives, as well as the tosylate of the parent alcohol, (R)-solketal. The choice of leaving group (Iodide, Bromide, Chloride, or Tosylate) significantly impacts the reactivity of the electrophile, with the general order of reactivity for halides in S(_N)2 reactions being I > Br > Cl. Tosylates are also highly effective leaving groups.

ReagentMolecular Weight ( g/mol )Typical PurityPrice (USD/g)
This compound242.05>97%~75-85
(R)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane195.05>97%~30-40
(R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane150.60>97%~15-25
(R)-Solketal Tosylate286.34>98%~10-20
(R)-Solketal (precursor)132.16>98%~1-5

Note: Prices are estimates based on currently available data from various suppliers and are subject to change.

Case Study: Synthesis of a Linezolid Intermediate

To provide a tangible comparison, we will examine the N-alkylation of 3-fluoro-4-morpholinoaniline, a key step in the synthesis of the antibiotic Linezolid. While literature primarily details the use of the (S)-enantiomer of the chloromethyl derivative for this specific synthesis, we will use this as a basis to extrapolate and compare the expected performance of the iodo, bromo, and tosyl analogs based on established reactivity principles.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the iodo derivative from a more readily available precursor, such as the chloro or bromo analog, via a Finkelstein reaction. The Finkelstein reaction is an S(_N)2 reaction that involves the exchange of one halogen atom for another.[1][2]

  • Materials: (R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, sodium iodide, acetone.

  • Procedure:

    • Dissolve (R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (1 equivalent) in anhydrous acetone.

    • Add sodium iodide (1.5 equivalents) to the solution.

    • Reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

    • Cool the reaction mixture to room temperature. The precipitated sodium chloride is removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The crude product is purified by vacuum distillation or column chromatography to afford pure this compound.

Protocol 2: N-Alkylation of 3-fluoro-4-morpholinoaniline

This generalized protocol is based on the reported synthesis of a Linezolid intermediate and is adapted for comparison of the different alkylating agents.

  • Materials: 3-fluoro-4-morpholinoaniline, (R)-4-(halomethyl/tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane, a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate), and a suitable solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • To a stirred solution of 3-fluoro-4-morpholinoaniline (1 equivalent) and the base (1.2 equivalents) in the chosen solvent, add the alkylating agent (1.1 equivalents) at room temperature.

    • The reaction mixture is stirred at a specified temperature (see comparison table below) for a designated time. The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the desired N-alkylated product.

Performance Comparison in the Case Study

The following table outlines the expected performance of each reagent in the N-alkylation of 3-fluoro-4-morpholinoaniline. The data for the chloro derivative is based on literature reports, while the data for the bromo, iodo, and tosylate derivatives are estimations based on known reactivity trends.

ReagentExpected Reaction TimeExpected Temperature (°C)Expected Yield (%)Purity (%)Cost-Benefit Rationale
This compound1-4 hours25-40>95%>99%Highest reactivity. Allows for milder reaction conditions and shorter reaction times, potentially increasing throughput and reducing energy costs. Ideal for sensitive substrates or when maximizing yield is critical. The high cost may be justified by the significant increase in efficiency.
(R)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane6-12 hours60-8085-95%>98%Good balance of reactivity and cost. A significant improvement in reaction time and yield over the chloro derivative for a moderate increase in price. Often the most practical choice for many applications.
(R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane24-48 hours80-10070-85%>98%Most economical option. Suitable for large-scale synthesis where cost is a primary driver and longer reaction times are acceptable. May require more forcing conditions, which could be a limitation for sensitive substrates.
(R)-Solketal Tosylate2-6 hours40-60>95%>99%High reactivity, lower cost than iodo derivative. An excellent alternative to the iodo derivative, offering comparable reactivity at a more attractive price point. The synthesis of the tosylate from (R)-solketal is a straightforward and high-yielding process.

Visualizing the Synthetic Workflow and Decision Process

To further clarify the synthetic pathways and the decision-making process for reagent selection, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of Alkylating Agents cluster_alkylation N-Alkylation Reaction R_Solketal (R)-Solketal TsCl_Py TsCl, Pyridine R_Solketal->TsCl_Py PBr3 PBr3 or HBr/AcOH R_Solketal->PBr3 SOCl2 SOCl2 R_Solketal->SOCl2 R_Tosylate (R)-Solketal Tosylate TsCl_Py->R_Tosylate R_Bromo (R)-Bromomethyl Dioxolane PBr3->R_Bromo R_Chloro (R)-Chloromethyl Dioxolane SOCl2->R_Chloro NaI_Acetone NaI, Acetone (Finkelstein) R_Iodo (R)-Iodomethyl Dioxolane NaI_Acetone->R_Iodo R_Chloro->NaI_Acetone Amine 3-Fluoro-4-morpholinoaniline Base_Solvent Base, Solvent Amine->Base_Solvent Alkylating_Agent Alkylating Agent (I, Br, Cl, or OTs) Alkylating_Agent->Base_Solvent Product N-Alkylated Product (Linezolid Intermediate) Base_Solvent->Product

Synthetic pathways to the alkylating agents and their use in N-alkylation.

Decision_Flowchart Start Start: Select Alkylating Agent Cost_Constraint Is cost the primary constraint? Start->Cost_Constraint Substrate_Sensitivity Is the substrate sensitive to high temperatures? Cost_Constraint->Substrate_Sensitivity No Use_Chloro Use (R)-4-(Chloromethyl) derivative Cost_Constraint->Use_Chloro Yes Throughput Is high throughput critical? Substrate_Sensitivity->Throughput No Use_Iodo_or_Tosylate Use (R)-4-(Iodomethyl) or Tosylate derivative Substrate_Sensitivity->Use_Iodo_or_Tosylate Yes Use_Bromo Consider (R)-4-(Bromomethyl) derivative Throughput->Use_Bromo No Throughput->Use_Iodo_or_Tosylate Yes

Decision flowchart for selecting the optimal alkylating agent.

Conclusion

The cost-benefit analysis reveals a clear trade-off between reagent cost and synthetic efficiency.

  • This compound and (R)-Solketal Tosylate are the reagents of choice when high reactivity, mild reaction conditions, and short reaction times are paramount. The higher initial cost of the iodo derivative can be offset by increased throughput, reduced energy consumption, and potentially higher yields, especially with sensitive or sterically hindered substrates. The tosylate offers a more cost-effective yet highly reactive alternative.

  • (R)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane represents a well-balanced option, providing a significant enhancement in reactivity over the chloro analog for a moderate price increase. It is a workhorse reagent for many applications where a compromise between cost and efficiency is desired.

  • (R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane remains the most economical choice and is well-suited for large-scale manufacturing where longer reaction times and more forcing conditions are acceptable.

Ultimately, the optimal choice of reagent depends on the specific requirements of the synthesis, including the nature of the substrate, the scale of the reaction, and the economic constraints of the project. This guide provides the necessary data and framework to make an informed decision that optimizes both the chemical and financial outcomes of the synthesis.

References

Reproducibility in Chiral Synthesis: A Comparative Guide to (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral building block is a critical decision that profoundly impacts the efficiency, stereochemical purity, and ultimately, the reproducibility of a synthetic route. This guide provides an objective comparison of the performance of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane against a common alternative, (S)-epichlorohydrin, in the synthesis of the widely used beta-blocker, (S)-propranolol. The comparison is based on reported experimental data to highlight the reproducibility and efficiency of each approach.

This compound, a derivative of the readily available chiral pool starting material (R)-solketal, offers a versatile platform for introducing a chiral propylene oxide equivalent in organic synthesis. Its comparison with the more traditional chiral synthon, (S)-epichlorohydrin, in the context of synthesizing a well-established pharmaceutical agent like (S)-propranolol, provides valuable insights into the practical advantages and potential reproducibility of each method.

Performance Comparison in the Synthesis of (S)-Propranolol

The synthesis of (S)-propranolol is a benchmark for evaluating the efficacy of chiral building blocks. Below is a summary of quantitative data from established synthetic routes using both this compound and (S)-epichlorohydrin.

ParameterSynthesis via this compoundSynthesis via (S)-Epichlorohydrin (Kinetic Resolution)Synthesis via (S)-Epichlorohydrin (Racemic) & Classical Resolution
Overall Yield of (S)-Propranolol Yields not explicitly reported in direct synthesis of (S)-propranolol. However, related nucleophilic substitutions on similar dioxolane tosylates proceed in high yield.55%[1]~41-46% (calculated from ~92% racemic yield and ~45-50% resolution yield)
Enantiomeric Excess (ee) Expected to be high (>98%) as the chirality is derived from the starting material.89%[1]>98% (after resolution)
Number of Key Synthetic Steps 31 (one-pot)[1]2 (racemic synthesis + resolution)
Key Reagents 1-Naphthol, NaH, this compound, Isopropylamine1-Naphthol, Epichlorohydrin, Isopropylamine, Zn(NO₃)₂/(+)-Tartaric Acid[1]1-Naphthol, Epichlorohydrin, Isopropylamine, Di-(p-toluoyl)tartaric acid
Potential Reproducibility Factors Relies on the efficiency of two sequential Sₙ2 reactions. The purity of the starting iododioxolane is crucial.Dependent on the precise control of the kinetic resolution conditions.Efficiency of the resolution step can be variable and requires careful optimization.

Experimental Protocols

Detailed methodologies are essential for assessing the reproducibility of a synthetic route. Below are the outlined experimental protocols for the synthesis of (S)-propranolol via the two compared chiral building blocks.

Synthesis of (S)-Propranolol via this compound (Proposed Route)

This proposed three-step synthesis leverages the chirality of (R)-solketal.

  • Synthesis of (R)-4-(1-naphthoxymethyl)-2,2-dimethyl-1,3-dioxolane: 1-Naphthol is deprotonated with a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF. To this solution, this compound is added, and the reaction mixture is stirred, typically at elevated temperatures, to facilitate the Sₙ2 displacement of the iodide.

  • Acidic Deprotection to form (S)-1-(1-Naphthoxy)propane-2,3-diol: The resulting dioxolane is treated with an aqueous acid (e.g., HCl or H₂SO₄) to hydrolyze the acetal protecting group, affording the chiral diol.

  • Epoxidation and Ring-Opening with Isopropylamine: The diol is then converted to the corresponding epoxide, (S)-1-(1-naphthoxy)-2,3-epoxypropane, under standard conditions. Subsequent ring-opening of the epoxide with isopropylamine yields (S)-propranolol.

Synthesis of (S)-Propranolol via (S)-Epichlorohydrin (Kinetic Resolution Method)

This modern approach utilizes a one-pot kinetic resolution to achieve enantioselectivity.[1]

Materials:

  • 1-Naphthol

  • Epichlorohydrin

  • Isopropylamine

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • (+)-Tartaric Acid

  • Dimethyl Sulfoxide (DMSO)

  • Dichloromethane

  • 10% Aqueous Sodium Hydroxide

Procedure:

  • A solution of 1-naphthol and potassium hydroxide in DMSO is prepared.

  • Epichlorohydrin is added to the solution at room temperature, and the reaction is stirred for 6 hours to form racemic α-naphthyl glycidyl ether.

  • In a separate vessel, a mixture of Zn(NO₃)₂·6H₂O and (+)-tartaric acid in DMSO is stirred for 15 minutes.

  • Isopropylamine is added to the catalyst mixture.

  • The previously prepared solution of racemic α-naphthyl glycidyl ether is then added to the catalyst and amine mixture.

  • The reaction is stirred at ambient temperature for 24 hours.

  • The reaction mixture is cooled and filtered. The solid is washed with dichloromethane.

  • The filtrate is treated with 10% aqueous sodium hydroxide and extracted with dichloromethane.

  • The combined organic layers are washed with water and dried over sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude (S)-propranolol.

Synthesis of (S)-Propranolol via Racemic Epichlorohydrin and Classical Resolution

This traditional method involves the initial synthesis of a racemic mixture followed by separation of the enantiomers.

Part 1: Synthesis of Racemic (±)-Propranolol

  • To a solution of 1-naphthol in anhydrous 2-butanone, potassium carbonate is added.

  • (±)-Epichlorohydrin is added to the stirred mixture at room temperature.

  • The mixture is heated to 75°C for 3 hours to form α-naphthyl glycidyl ether.

  • An excess of isopropylamine is added to the reaction mixture.

  • The mixture is refluxed for 1 hour to form racemic (±)-propranolol.

Part 2: Classical Resolution of (±)-Propranolol

  • The crude racemic propranolol is dissolved in a suitable solvent.

  • A chiral resolving agent, such as di-(p-toluoyl)tartaric acid, is added to the solution.

  • The diastereomeric salt of the (S)-enantiomer selectively crystallizes from the solution.

  • The salt is isolated by filtration and then treated with a base to liberate the free (S)-propranolol.

Signaling Pathways and Workflow Diagrams

To visually represent the logical flow of the synthetic strategies, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Synthesis via this compound A 1-Naphthol C (R)-4-(1-naphthoxymethyl)-2,2-dimethyl-1,3-dioxolane A->C NaH B This compound B->C D (S)-1-(1-Naphthoxy)propane-2,3-diol C->D H3O+ E (S)-1-(1-Naphthoxy)-2,3-epoxypropane D->E Epoxidation F (S)-Propranolol E->F Isopropylamine

Caption: Synthetic pathway to (S)-propranolol using the chiral building block this compound.

G cluster_1 Synthesis via (S)-Epichlorohydrin (Kinetic Resolution) G 1-Naphthol I Racemic α-naphthyl glycidyl ether G->I KOH H Epichlorohydrin H->I J (S)-Propranolol I->J Isopropylamine, Zn(NO3)2/(+)-Tartaric Acid

Caption: One-pot asymmetric synthesis of (S)-propranolol via kinetic resolution of the intermediate glycidyl ether.

G cluster_2 Synthesis via Racemic Epichlorohydrin & Classical Resolution K 1-Naphthol M Racemic (±)-Propranolol K->M 1. K2CO3 2. Isopropylamine L Epichlorohydrin L->M N Diastereomeric Salts M->N Di-(p-toluoyl)tartaric acid O (S)-Propranolol N->O Base

References

Safety Operating Guide

Personal protective equipment for handling (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety and logistical information for managing (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, a halogenated organic compound. Adherence to these protocols is critical for ensuring personal safety and environmental compliance.

Personal Protective Equipment (PPE)

Based on the nature of halogenated organic compounds and related dioxolane derivatives, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the potentially irritating and harmful compound.[1][2][3]
Eye Protection Safety glasses with side-shields or chemical splash goggles.[2][3][4]To protect eyes from splashes and vapors that can cause serious irritation.[5][6]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[3][7]To minimize skin exposure to the chemical.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][4]To avoid inhalation of potentially harmful vapors.[1]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial to prevent exposure and accidents. The following steps should be followed meticulously.

  • Preparation : Before handling, ensure that a designated and properly functioning chemical fume hood is available.[3] All necessary PPE should be inspected and worn correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Handling : Conduct all transfers and manipulations of the compound within the chemical fume hood to minimize inhalation exposure.[3] Use caution to avoid direct contact with skin and eyes.[8] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

  • Storage : Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]

  • Spill Management : In the event of a small spill, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[3][8] Collect the absorbed material into a designated, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[3]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is a critical step in the chemical lifecycle to ensure environmental protection and regulatory compliance.

  • Waste Segregation : Do not dispose of this compound down the drain. It must be collected as hazardous waste. Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[10]

  • Container Management : The waste container should be made of a compatible material and have a secure screw-top cap. Keep the container closed at all times, except when adding waste.[10]

  • Collection : Carefully transfer the waste into the designated container, avoiding splashes and spills.

  • Storage of Waste : Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.[3] The storage area should have secondary containment.

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction emergency_spill Spill Management handle_transfer->emergency_spill emergency_exposure First Aid for Exposure handle_transfer->emergency_exposure handle_cleanup Clean Work Area handle_reaction->handle_cleanup handle_reaction->emergency_spill disp_segregate Segregate Halogenated Waste handle_cleanup->disp_segregate disp_container Collect in Labeled Container disp_segregate->disp_container disp_storage Store in Satellite Area disp_container->disp_storage disp_pickup Arrange for EHS Pickup disp_storage->disp_pickup

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 2
(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。